2,6-Difluoropyridine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2,6-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N/c6-4-2-1-3-5(7)8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTGBRYMJKYYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164755 | |
| Record name | 2,6-Difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1513-65-1 | |
| Record name | 2,6-Difluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1513-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1513-65-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIFLUOROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y58NXZ62TV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Difluoropyridine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoropyridine is a halogenated heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of two fluorine atoms on the pyridine (B92270) ring imparts unique electronic properties, influencing its reactivity and the characteristics of the molecules into which it is incorporated. This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and materials science.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃F₂N | [2] |
| Molecular Weight | 115.08 g/mol | [2] |
| CAS Number | 1513-65-1 | |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 124.5 °C at 743 mmHg | |
| Density | 1.268 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.437 | |
| Solubility | Not miscible or difficult to mix with water. | [1] |
| Flash Point | 33 °C (closed cup) | |
| InChI Key | MBTGBRYMJKYYOE-UHFFFAOYSA-N | |
| SMILES | C1=CC(=NC(=C1)F)F | [3] |
Molecular Structure
The molecular structure of this compound is characterized by a pyridine ring substituted with fluorine atoms at the 2 and 6 positions. The high electronegativity of the fluorine atoms significantly influences the electron distribution within the aromatic ring, making the carbon atoms at the 2 and 6 positions highly electrophilic.
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound displays characteristic absorption bands corresponding to the C-F stretching vibrations and the aromatic ring vibrations.
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of this compound and provides information about its fragmentation pattern.[2]
Synthesis and Reactivity
Synthesis
A common and efficient method for the synthesis of this compound is through the halogen exchange reaction of 2,6-dichloropyridine.
References
Synthesis of 2,6-Difluoropyridine from 2,6-Dichloropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The transformation of 2,6-dichloropyridine (B45657) to 2,6-difluoropyridine is a crucial step in the synthesis of numerous pharmaceutical and agrochemical compounds. The introduction of fluorine atoms can significantly alter the physicochemical properties of molecules, enhancing their biological activity and metabolic stability. This technical guide provides an in-depth overview of the primary synthetic route for this conversion: the halogen exchange (Halex) reaction, a cornerstone of nucleophilic aromatic substitution.
Core Synthesis Pathway: Halogen Exchange (Halex) Reaction
The synthesis predominantly relies on the Halex reaction, where the chlorine atoms on the pyridine (B92270) ring are displaced by fluoride (B91410) ions. The efficiency of this reaction is highly dependent on the choice of fluorinating agent, solvent, and reaction temperature. While various fluoride sources can be employed, potassium fluoride (KF) and cesium fluoride (CsF) are the most common, often used in polar aprotic solvents to enhance the nucleophilicity of the fluoride ion.
Below is a general workflow for the synthesis of this compound from 2,6-dichloropyridine.
Caption: General workflow for the synthesis of this compound.
Comparative Analysis of Reaction Conditions
The selection of reagents and reaction parameters is critical for achieving high yields and purity. The following table summarizes various experimental conditions reported in the literature for the synthesis of this compound from 2,6-dichloropyridine.
| Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Anhydrous KF | DMSO | 186 | 8.6 | 96.3 | [1] |
| Anhydrous KF | DMSO | 180 | 13.5 | 91.7 | [1] |
| Anhydrous KF & KOH | DMSO | Reflux | 10 | 94.7 | [1] |
| Anhydrous KF | Sulfolane | 225-235 | 2 | 62 (conversion) | [1] |
| Cesium Fluoride (CsF) | DMSO | 80 | 8 | 64 | [2] |
| Anhydrous NMe4F | DMF | Room Temp | 24 | Not specified | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: High-Yield Synthesis using Anhydrous Potassium Fluoride in DMSO
This protocol is adapted from a patented process that achieves a high yield of this compound.[1]
Materials:
-
2,6-dichloropyridine (0.4998 mole)
-
Anhydrous, granulated potassium fluoride (KF) (1.06 moles, HF analysis 0.005%)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Ensure the reaction setup is thoroughly dried to maintain anhydrous conditions.
-
In a reaction flask equipped with a mechanical stirrer and a distillation apparatus, charge the anhydrous potassium fluoride and DMSO.
-
Add the 2,6-dichloropyridine to the reaction mixture.
-
Intensely stir the mixture and heat to 186°C.
-
Distill the this compound as it is formed.
-
Continue the reaction for 8.6 hours.
-
The distilled product is collected, yielding 96.3% of this compound based on the initial amount of 2,6-dichloropyridine.
The logical flow of this experimental protocol is illustrated in the diagram below.
Caption: Experimental workflow for Protocol 1.
Protocol 2: Cesium Fluoride Mediated Synthesis
This method utilizes cesium fluoride, which can offer higher reactivity at lower temperatures compared to potassium fluoride.[2]
Materials:
-
3-bromo-2,6-dichloropyridine (20.7 mmol) - Note: The procedure is described for a substituted dichloropyridine, but is applicable to 2,6-dichloropyridine.
-
Cesium fluoride (CsF) (82.9 mmol)
-
Dimethyl sulfoxide (DMSO) (103 mL)
-
Ether (Et2O)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve the 2,6-dichloropyridine derivative in DMSO at room temperature in a suitable reaction vessel.
-
Add cesium fluoride to the solution.
-
Stir the reaction mixture at 80°C for 8 hours in air.
-
After completion, pour the reaction mixture into water and extract with ether.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by silica (B1680970) gel column chromatography to afford the this compound derivative.
Conclusion
The synthesis of this compound from 2,6-dichloropyridine via the Halex reaction is a well-established and efficient method. The choice of fluorinating agent and solvent, along with precise control of reaction temperature and moisture, are paramount for achieving high yields and purity. While potassium fluoride in DMSO at high temperatures provides excellent yields, cesium fluoride offers a milder alternative. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to select and optimize the synthesis of this important fluorinated pyridine intermediate.
References
Spectroscopic Analysis of 2,6-Difluoropyridine: A Technical Guide
This document provides an in-depth guide to the spectroscopic data of 2,6-Difluoropyridine (CAS No: 1513-65-1), a key building block in pharmaceutical and materials science research. The guide is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and structured data tables are presented to facilitate analysis and replication.
Molecular Structure and Properties
This compound is a heterocyclic compound with the molecular formula C₅H₃F₂N and a molecular weight of approximately 115.08 g/mol .[1][2] Its structure, featuring two fluorine atoms adjacent to the nitrogen atom in a pyridine (B92270) ring, significantly influences its electronic properties and reactivity.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple avenues for detailed structural analysis. Data is typically acquired in a deuterated solvent such as Chloroform-d (CDCl₃).[4][5][6]
The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the protons on the pyridine ring. The symmetry of the molecule results in the equivalence of H-3 and H-5.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |
| ~7.85 | Triplet of Triplets (tt) | J(H,H) ≈ 8.2 Hz, J(H,F) ≈ 7.5 Hz | H-4 |
| ~6.85 | Doublet of Triplets (dt) | J(H,H) ≈ 8.2 Hz, J(H,F) ≈ 2.0 Hz | H-3, H-5 |
Note: Exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.
The ¹³C NMR spectrum shows three signals due to the molecule's symmetry. The carbons attached to fluorine (C-2 and C-6) exhibit a large one-bond carbon-fluorine coupling.
| Chemical Shift (δ) ppm | Coupling | Assignment |
| ~163.2 | (d, ¹J(C,F) ≈ 240 Hz) | C-2, C-6 |
| ~142.5 | (t, ²J(C,F) ≈ 15 Hz) | C-4 |
| ~108.1 | (t, ³J(C,F) ≈ 4 Hz) | C-3, C-5 |
Data sourced from SpectraBase using CDCl₃ as a solvent.[5]
The ¹⁹F NMR spectrum displays a single signal, as both fluorine atoms are chemically equivalent.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -69.0 | Multiplet | F-2, F-6 |
Note: ¹⁹F chemical shifts are referenced relative to CFCl₃.[6][7]
The following diagram illustrates the key spin-spin couplings in the this compound molecule that give rise to the observed signal multiplicities in the ¹H NMR spectrum.
Caption: Spin-spin coupling pathways in this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides information about the vibrational modes of its functional groups. Key absorptions are related to C-H, C=N, C=C, and C-F bond vibrations.
The following table summarizes the major vibrational frequencies observed for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1630 - 1580 | Strong | C=N / C=C Ring Stretch |
| 1450 - 1400 | Strong | Aromatic Ring Stretch |
| 1250 - 1150 | Strong | C-F Stretch |
| 800 - 750 | Strong | C-H Out-of-plane Bend |
Data derived from published studies and spectral databases.[8][9][10]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information on its molecular weight and fragmentation pattern.
The mass spectrum is dominated by the molecular ion peak, confirming the molecular weight.
| m/z | Relative Intensity (%) | Assignment |
| 115 | 100 | [M]⁺ (Molecular Ion) |
| 88 | ~40 | [M - HCN]⁺ |
| 70 | ~25 | [C₄H₂F]⁺ |
Data sourced from NIST and PubChem databases.[1][9]
Experimental Protocols
The following sections describe generalized protocols for obtaining the spectroscopic data presented in this guide.
References
- 1. This compound [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. colorado.edu [colorado.edu]
- 8. Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of this compound in its Ground and Excited Electronic States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
Physical properties of 2,6-Difluoropyridine (boiling point, density)
This in-depth technical guide provides a comprehensive overview of the key physical properties of 2,6-Difluoropyridine, specifically its boiling point and density. The information is tailored for researchers, scientists, and drug development professionals, offering a concise summary of quantitative data, detailed experimental methodologies, and a logical workflow for property determination.
Core Physical Properties
This compound is a colorless liquid at room temperature.[1] Its key physical properties are summarized in the table below, providing a quick reference for laboratory and development settings.
| Physical Property | Value | Conditions |
| Boiling Point | 123 - 124 °C | Not specified |
| Boiling Point | 124.5 °C | 743 mmHg |
| Density | 1.26 g/cm³ | Not specified |
| Density | 1.268 g/mL | 25 °C |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the characterization and application of chemical compounds. The following sections detail standard experimental methodologies for measuring the boiling point and density of liquids like this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2] Several methods can be employed for its determination, depending on the sample volume and required precision.
1. Distillation Method: This is a common and accurate method when a sufficient amount of the liquid is available.[3]
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).
-
Procedure: The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling. The apparatus is assembled, and the liquid is heated. The thermometer bulb is positioned so that its top is level with the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid. As the liquid boils, the vapor passes into the condenser, where it cools and liquefies, and the distillate is collected in the receiving flask. The temperature at which the vapor temperature remains constant during the distillation is recorded as the boiling point.[3]
2. Thiele Tube Method: This micro-method is suitable for small sample volumes.[4]
-
Apparatus: A Thiele tube, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heat source.
-
Procedure: A small amount of the liquid is placed in the small test tube. The capillary tube is inverted (open end down) and placed into the liquid. The test tube is attached to a thermometer, and the assembly is placed in the Thiele tube containing a high-boiling point oil. The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then stopped. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point of the liquid.[4][5]
3. Micro-Boiling Point Determination: This is another technique suitable for small quantities of liquid.[2]
-
Apparatus: A small test tube, a capillary tube, a thermometer, and a heating block or bath.
-
Procedure: A few drops of the liquid are placed in the test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end submerged in the liquid. The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[2]
Density Determination
Density is a fundamental physical property defined as the mass of a substance per unit volume.[6] For liquids, several accurate methods are available.
1. Pycnometer Method: This method provides high accuracy and precision.[7]
-
Apparatus: A pycnometer (a glass flask with a specific, accurately known volume), and an analytical balance.
-
Procedure: The pycnometer is first weighed empty. It is then filled with the liquid, ensuring no air bubbles are trapped, and weighed again. The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[7]
2. Hydrometer Method: This is a direct and rapid method for determining the density of a liquid.[6]
-
Apparatus: A hydrometer and a graduated cylinder.
-
Procedure: The liquid is poured into a graduated cylinder of a suitable size. The hydrometer is gently lowered into the liquid until it floats freely. The density is read directly from the scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem.[6]
3. Weighing a Known Volume: This is a straightforward method for determining density.[8]
-
Apparatus: A graduated cylinder or volumetric pipette and an analytical balance.
-
Procedure: A specific volume of the liquid is accurately measured using a graduated cylinder or a more precise volumetric pipette. The mass of this known volume of liquid is then determined by weighing it. The density is calculated by dividing the mass of the liquid by the volume measured.[8]
Logical Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid compound such as this compound.
Caption: General workflow for determining physical properties of a liquid.
References
- 1. This compound(1513-65-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. vernier.com [vernier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
The 2,6-Difluoropyridine Ring: A Technical Guide to Reactivity and Stability for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2,6-difluoropyridine moiety is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties that modulate the reactivity and biological activity of parent molecules. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the stability and reaction dynamics of the pyridine (B92270) ring, making it a versatile building block for the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth analysis of the reactivity and stability of the this compound core, offering a comprehensive resource for its application in drug discovery and development.
Core Stability
The this compound ring is a stable entity under standard laboratory conditions, typically presenting as a colorless to light yellow liquid. Its stability can be attributed to the strong carbon-fluorine bonds. However, this stability is paired with a high potential for reactivity, which is strategically exploited in chemical synthesis.
Key Reactivities of the this compound Ring
The electron-deficient nature of the pyridine ring, amplified by the two fluorine atoms at the C2 and C6 positions, governs its reactivity. This section details the primary transformations that the this compound core undergoes.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of this compound chemistry. The fluorine atoms act as excellent leaving groups, readily displaced by a variety of nucleophiles. This reaction is the most common method for the functionalization of the this compound ring.
Mechanism of SNAr
The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate.
Figure 1: General mechanism of nucleophilic aromatic substitution on this compound.
Quantitative Data for SNAr Reactions
The following table summarizes typical reaction conditions and yields for the SNAr of this compound with various nucleophiles.
| Nucleophile Type | Nucleophile Example | Base | Solvent | Temperature (°C) | Yield (%) |
| O-Nucleophile | Phenol | K₂CO₃ | DMF | 80-120 | 70-90 |
| Benzyl alcohol | NaH | THF | 25-60 | 60-85 | |
| N-Nucleophile | Piperidine | K₂CO₃ | DMSO | 100-150 | 75-95 |
| Aniline | NaOtBu | Toluene (B28343) | 80-110 | 65-90 | |
| S-Nucleophile | Thiophenol | K₂CO₃ | DMF | 25-80 | 80-98 |
| Benzyl thiol | Et₃N | CH₃CN | 25-60 | 70-90 |
Experimental Protocol: SNAr with an Amine Nucleophile
-
Materials: this compound (1.0 eq), amine (1.1 eq), potassium carbonate (2.0 eq), and anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the amine, and potassium carbonate.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-amino-6-fluoropyridine (B74216) derivative.
-
Directed ortho-Lithiation
The fluorine atoms and the pyridine nitrogen atom can direct the deprotonation of the C3 proton using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). This regioselective lithiation provides a powerful method for introducing electrophiles at the C3 position.
Workflow for Directed ortho-Lithiation and Electrophilic Quench
Figure 2: Workflow for the synthesis of 3-substituted 2,6-difluoropyridines via directed ortho-lithiation.
Quantitative Data for Lithiation and Electrophilic Quench
| Electrophile (E+) | Product Type | Yield (%) |
| Alkyl halide (e.g., CH₃I) | 3-Alkyl-2,6-difluoropyridine | 70-90 |
| Aldehyde (e.g., PhCHO) | 3-(Hydroxy(phenyl)methyl)-2,6-difluoropyridine | 65-85 |
| Ketone (e.g., acetone) | 3-(2-Hydroxypropan-2-yl)-2,6-difluoropyridine | 60-80 |
| Carbon dioxide (CO₂) | This compound-3-carboxylic acid | 75-95 |
Experimental Protocol: Directed ortho-Lithiation and Quench with an Aldehyde
-
Materials: this compound (1.0 eq), diisopropylamine (B44863) (1.1 eq), n-butyllithium (1.1 eq), anhydrous tetrahydrofuran (B95107) (THF), and benzaldehyde (B42025) (1.2 eq).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine.
-
Cool the solution to -78 °C (dry ice/acetone bath) and slowly add n-butyllithium. Stir for 30 minutes at -78 °C to generate LDA.
-
In a separate flask, dissolve this compound in anhydrous THF and cool to -78 °C.
-
Slowly add the freshly prepared LDA solution to the this compound solution via cannula. Stir the mixture at -78 °C for 1 hour.
-
Add benzaldehyde to the reaction mixture and continue stirring at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Palladium-Catalyzed Cross-Coupling Reactions
While one of the fluorine atoms can be displaced, the remaining C-F bond is relatively inert to direct cross-coupling. Therefore, this compound is often first converted to a more reactive species (e.g., a bromo-, iodo-, or triflate-substituted fluoropyridine) to participate in palladium-catalyzed cross-coupling reactions. These reactions are invaluable for the formation of C-C and C-N bonds.
General Catalytic Cycles
Figure 3: Simplified catalytic cycles for common palladium-catalyzed cross-coupling reactions.
Quantitative Data for Cross-Coupling of 2-Halo-6-fluoropyridines
| Reaction | Halide (X) | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki | Br, I | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 70-95 |
| Buchwald-Hartwig | Br, Cl | Secondary amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 60-90 |
| Sonogashira | I | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-60 | 75-95 |
Experimental Protocol: Suzuki Coupling of a 2-Bromo-6-fluoropyridine (B132718) Derivative
-
Materials: 2-Bromo-6-fluoropyridine derivative (1.0 eq), arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), potassium carbonate (2.0 eq), toluene, and water.
-
Procedure:
-
In a Schlenk flask, combine the 2-bromo-6-fluoropyridine derivative, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Add the palladium catalyst.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Application in Drug Discovery: Targeting Signaling Pathways
Derivatives of this compound are integral components of numerous biologically active compounds, including inhibitors of key signaling pathways implicated in diseases such as cancer and autoimmune disorders.
Inhibition of Protein Kinase C Theta (PKC-θ) Signaling
PKC-θ is a crucial enzyme in T-cell activation. Its inhibition is a therapeutic strategy for autoimmune diseases. 2,3,6-Trisubstituted pyridines derived from this compound have been developed as potent and selective PKC-θ inhibitors.
Figure 4: Simplified PKC-θ signaling pathway and the point of intervention by this compound-based inhibitors.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth. Small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain are a major class of anticancer drugs. The this compound scaffold can be incorporated into these inhibitors to enhance their potency and pharmacokinetic properties.
Figure 5: Overview of the EGFR signaling pathway and its inhibition by this compound-containing molecules.
Conclusion
The this compound ring is a highly valuable and versatile building block in modern medicinal chemistry. Its inherent stability, coupled with its predictable and exploitable reactivity through nucleophilic aromatic substitution, directed ortho-lithiation, and as a precursor for cross-coupling reactions, provides a robust platform for the synthesis of novel and complex molecular architectures. A thorough understanding of the principles outlined in this guide will empower researchers to effectively utilize the this compound scaffold in the design and development of the next generation of therapeutic agents.
The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique electronic properties of fluorine—its high electronegativity and small size—allow for fine-tuning of a molecule's characteristics to enhance its druglike qualities. This technical guide provides a comprehensive overview of the electronic effects of fluorine on the pyridine (B92270) ring, offering detailed experimental and computational methodologies for their characterization and visualizing the impact on key biological signaling pathways.
The Electronic Influence of Fluorine on the Pyridine Ring
The introduction of fluorine to a pyridine ring induces significant changes in electron distribution, primarily through strong inductive effects and, to a lesser extent, resonance effects. These alterations have a profound impact on the molecule's physicochemical properties, which are critical for its behavior in biological systems.
Inductive and Resonance Effects
Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bond network of the pyridine ring.[1][2][3] This effect is most pronounced at the position of substitution and diminishes with distance. The resonance effect (+R or +M effect) of fluorine, where its lone pair electrons can donate into the π-system of the ring, is generally considered to be weak and often overshadowed by its strong inductive pull.[4][5] The interplay of these effects modulates the electron density at the pyridine nitrogen and the carbon atoms of the ring.
Modulation of Basicity (pKa)
A critical consequence of fluorine's strong inductive effect is the significant reduction in the basicity of the pyridine nitrogen, which is reflected in a lower pKa value.[6] This decreased basicity can be advantageous in drug design, as it can reduce off-target interactions with acidic organelles and improve oral bioavailability by altering the ionization state at physiological pH.[6] The position of the fluorine atom has a marked impact on the extent of this pKa modulation, with substitution at the 2-position having the most dramatic effect due to its proximity to the nitrogen atom.[6]
Quantitative Analysis of Electronic Effects
To systematically evaluate and compare the electronic influence of fluorine substitution, quantitative descriptors such as pKa values and Hammett constants are employed.
pKa Values of Fluorinated Pyridines
The pKa of the pyridine nitrogen is a direct measure of its basicity and is highly sensitive to the electronic effects of substituents. The table below summarizes the pKa values for pyridine and its monofluorinated derivatives, illustrating the potent effect of fluorine substitution.
| Compound | pKa |
| Pyridine | 5.25[6] |
| 2-Fluoropyridine | -0.44[6] |
| 3-Fluoropyridine | 2.97[6] |
| 4-Fluoropyridine | 1.95[6] |
Hammett Constants
| Substituent | σm | σp |
| -F | 0.34 | 0.06 |
| 2-Pyridyl | 0.71 | - |
| 3-Pyridyl | 0.55 | - |
| 4-Pyridyl | 0.94 | - |
| 2-Pyridinium | 3.11 | - |
| 3-Pyridinium | 2.10 | - |
| 4-Pyridinium | 2.57 | - |
Data compiled from various sources.[7][8]
Experimental and Computational Protocols
Accurate characterization of the electronic properties of fluorinated pyridines is crucial for rational drug design. The following sections detail key experimental and computational methodologies.
Experimental Determination of pKa by ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a highly sensitive technique for determining the pKa of fluorinated compounds due to the large chemical shift dispersion of the ¹⁹F nucleus and its sensitivity to the local electronic environment.[2][9]
Methodology:
-
Sample Preparation: Prepare a series of solutions of the fluorinated pyridine (typically 1-5 mM) in a suitable buffer system covering a pH range of approximately pKa ± 2 pH units. D₂O is often used as the solvent to avoid a large water signal in ¹H NMR, though for ¹⁹F NMR, H₂O is acceptable. An internal standard with a known chemical shift that is insensitive to pH changes (e.g., trifluorotoluene) should be added for referencing.
-
NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the measurements.
-
Acquisition Parameters:
-
Pulse Sequence: A standard 1D ¹⁹F pulse sequence is typically used.
-
Spectral Width: Set a spectral width that encompasses the chemical shifts of both the protonated and deprotonated forms of the analyte and the reference standard (e.g., 200-250 ppm).[10]
-
Pulse Angle: A 30-45 degree pulse angle is recommended to allow for adequate relaxation.[10]
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the fluorine nuclei to ensure accurate integration, typically 2-5 seconds.[10]
-
Number of Scans: Dependent on the sample concentration, typically ranging from 16 to 128 scans.[10]
-
-
Proton Decoupling: While not always necessary, proton decoupling can simplify spectra with complex ¹H-¹⁹F coupling.
-
-
Data Analysis:
-
Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phasing, and baseline correction.
-
Measure the ¹⁹F chemical shift (δ) of the fluorinated pyridine at each pH.
-
Plot the observed chemical shift (δ_obs) as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation adapted for NMR chemical shifts: δ_obs = (δ_A * 10^(pH-pKa) + δ_HA) / (1 + 10^(pH-pKa)) where δ_A is the chemical shift of the deprotonated form and δ_HA is the chemical shift of the protonated form. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[11][12]
-
Computational Chemistry Protocol for Electronic Property Calculation
Density Functional Theory (DFT) is a powerful tool for calculating the electronic properties of molecules, including those relevant to the effects of fluorination.
Methodology:
-
Structure Optimization:
-
Perform geometry optimization of both the neutral and protonated forms of the fluorinated pyridine.
-
Functional: A hybrid functional such as B3LYP or M06-2X is recommended for good accuracy with reasonable computational cost.[4][13][14]
-
Basis Set: A Pople-style basis set like 6-31+G(d,p) or a Dunning-style correlation-consistent basis set such as cc-pVDZ is suitable for these systems.[4][13] The inclusion of diffuse functions (+) is important for accurately describing the electron distribution in anions and lone pairs.
-
Solvation Model: Employ an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to account for the effects of the solvent (e.g., water).[14]
-
-
Property Calculation:
-
pKa Calculation: The pKa can be calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. This involves calculating the free energies of the protonated and deprotonated species in the solvent model and the free energy of the proton in the gas phase, which is then corrected for solvation.
-
NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. These calculations should be performed on the optimized geometries.
-
Partial Charge and Electrostatic Potential Analysis: These calculations can provide insights into the electron distribution and reactivity of the molecule.
-
Impact on Drug-Target Interactions and Signaling Pathways
The electronic modifications induced by fluorine substitution can significantly enhance a drug's binding affinity to its target protein and modulate its effect on cellular signaling pathways. Several successful drugs containing a fluorinated pyridine moiety exemplify this principle.
Sotorasib and the KRAS G12C Pathway
Sotorasib is a first-in-class inhibitor of the KRAS G12C mutant protein, a key driver in several cancers.[15][16][17] The fluoropyridine moiety in Sotorasib plays a crucial role in its binding and overall properties. The drug covalently binds to the mutant cysteine residue, locking the protein in an inactive state and thereby inhibiting downstream signaling through the MAPK and PI3K/Akt/mTOR pathways.[16][17]
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 17. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 2,6-Difluoropyridine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-difluoropyridine in various organic solvents. Given the limited availability of direct quantitative experimental data in publicly accessible literature, this guide combines a predictive assessment of solubility with detailed experimental protocols for its determination. Furthermore, this document outlines the synthesis of this compound and a typical analytical workflow for its characterization.
Predicted Solubility of this compound
The introduction of two fluorine atoms onto the pyridine (B92270) ring significantly influences its physicochemical properties, including its solubility. Fluorination generally increases lipophilicity and can alter the polarity and hydrogen bonding capabilities of the molecule. The following table provides a predicted solubility profile of this compound in a range of common organic solvents. These predictions are based on the known properties of pyridine, the general effects of difluorination on organic molecules, and the principle of "like dissolves like." It is important to note that these are estimated values and should be confirmed experimentally for precise applications.
| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High (experimentally reported as 200 mg/mL) | The high polarity of DMSO and its ability to act as a hydrogen bond acceptor would facilitate the dissolution of the polar this compound. |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent that is expected to effectively solvate this compound. | |
| Tetrahydrofuran (THF) | High | THF is a moderately polar aprotic solvent and a good solvent for many organic compounds, including those with some polarity. | |
| Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent that should be a reasonably good solvent for this compound. | |
| Ethyl Acetate (B1210297) | Moderate | As a moderately polar solvent, ethyl acetate is expected to show reasonable solvating power for this compound. | |
| Polar Protic | Methanol (B129727) | Moderate | The ability of methanol to act as a hydrogen bond donor and acceptor may lead to moderate solubility. |
| Ethanol | Moderate | Similar to methanol, ethanol's protic nature and polarity suggest moderate solubility. | |
| Isopropanol | Moderate | Isopropanol, being slightly less polar than ethanol, is also predicted to have moderate solvating capacity. | |
| Non-Polar Aromatic | Toluene (B28343) | Moderate | The aromatic ring of toluene can engage in π-π stacking interactions with the pyridine ring of this compound, contributing to moderate solubility. |
| Non-Polar Aliphatic | Hexane (B92381) | Low | As a non-polar aliphatic solvent, hexane is unlikely to effectively solvate the relatively polar this compound. |
| Heptane (B126788) | Low | Similar to hexane, heptane is a non-polar solvent and is expected to be a poor solvent for this compound. |
Experimental Protocols
Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for the quantitative determination of the solubility of this compound, a liquid at room temperature, in organic solvents, as well as a common synthetic route.
Gravimetric Method for Solubility Determination
This method is a reliable and straightforward approach to determine the solubility of a liquid solute in a given solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled water bath or incubator
-
Vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Evaporating dish
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.
-
Place the vial in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a separate phase of this compound indicates that a saturated solution has been formed.
-
-
Sample Withdrawal:
-
Allow the vial to stand undisturbed at the constant temperature until the two phases have clearly separated.
-
Carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated supernatant (the solvent layer) using a calibrated pipette.
-
-
Mass Determination:
-
Transfer the withdrawn aliquot to a pre-weighed evaporating dish.
-
Weigh the evaporating dish with the solution to determine the mass of the saturated solution.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used.
-
Once the solvent is completely removed, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound (124.5 °C) until a constant weight is achieved.
-
Reweigh the evaporating dish containing the this compound residue.
-
-
Calculation:
-
Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)
-
Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of the solvent = (Mass of the saturated solution) - (Mass of dissolved this compound)
-
Solubility can be expressed in various units, such as:
-
g/100 g of solvent = (Mass of dissolved this compound / Mass of the solvent) x 100
-
g/L of solvent = (Mass of dissolved this compound / Volume of solvent aliquot) x 1000
-
-
Synthesis of this compound from 2,6-Dichloropyridine (B45657)
A common method for the synthesis of this compound is through a halogen exchange reaction from the more readily available 2,6-dichloropyridine.
Materials:
-
2,6-Dichloropyridine
-
Anhydrous Potassium Fluoride (B91410) (KF) or Cesium Fluoride (CsF)
-
Aprotic polar solvent (e.g., Dimethyl Sulfoxide (DMSO) or Sulfolane)
-
Reaction flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
In a dry reaction flask, combine 2,6-dichloropyridine and a molar excess of anhydrous potassium fluoride (typically 2-4 equivalents).
-
Add the aprotic polar solvent (e.g., DMSO) to the flask.
-
-
Reaction:
-
Heat the reaction mixture to a high temperature (e.g., 180-230 °C) with vigorous stirring.
-
The reaction progress can be monitored by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The this compound product can be isolated by distillation from the reaction mixture.
-
Further purification can be achieved by fractional distillation.
-
Visualization of Experimental Workflows
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
GC-MS Analysis Workflow
Caption: General workflow for GC-MS analysis of this compound.
Thermodynamic Properties of Fluorinated Pyridines: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into the pyridine (B92270) ring profoundly alters its physicochemical properties, impacting everything from electron distribution and basicity to metabolic stability and intermolecular interactions. A thorough understanding of the thermodynamic properties of these compounds is therefore critical for their application in drug design, materials science, and agrochemicals. This technical guide provides a consolidated overview of the available experimental and computational data on the thermodynamic properties of fluorinated pyridines, details the primary experimental methodologies used for their determination, and visualizes the key relationships and workflows involved.
Core Thermodynamic Properties
The fundamental thermodynamic properties—enthalpy of formation (ΔfH°), standard molar entropy (S°), heat capacity (Cp), and Gibbs free energy of formation (ΔfG°)—dictate the stability and reactivity of fluorinated pyridines. While a comprehensive experimental dataset for all fluorinated pyridine isomers is not available in the literature, this section compiles the reported experimental values and supplements them with high-level computational results.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a crucial parameter for predicting reaction enthalpies and assessing compound stability. Experimental values are typically determined by combustion calorimetry.
Table 1: Standard Enthalpies of Formation (gas phase, 298.15 K)
| Compound | Formula | ΔfH° (kJ/mol) | Method |
| Pyridine | C₅H₅N | 140.4 ± 0.8 | Combustion Calorimetry |
| 2-Fluoropyridine | C₅H₄FN | -85.3 ± 4.0 | G4 Theory (Calculated) |
| 3-Fluoropyridine | C₅H₄FN | -95.1 ± 4.0 | G4 Theory (Calculated) |
| 4-Fluoropyridine | C₅H₄FN | -91.5 ± 4.0 | G4 Theory (Calculated) |
| Pentafluoropyridine | C₅F₅N | -778.2 ± 10.0 | Static Bomb Calorimetry |
Note: Experimental data for many fluorinated pyridines is sparse. Computational chemistry, particularly using high-accuracy composite methods like Gaussian-n (G3, G4) and Weizmann-n (Wn) theories, provides reliable estimates where experimental data is lacking. The uncertainty in calculated values is typically higher than for precise experimental measurements.
Enthalpy of Vaporization (ΔvapH) and Sublimation (ΔsubH)
Enthalpies of vaporization and sublimation are essential for relating thermodynamic data between condensed and gas phases. These values are often determined from vapor pressure measurements over a range of temperatures.
Table 2: Enthalpies of Phase Change (298.15 K)
| Compound | Phase Change | ΔH (kJ/mol) | Method |
| 2-Fluoropyridine | Vaporization | 42.1 ± 0.5 | Transpiration Method[1] |
| Pentafluoropyridine | Sublimation | 48.5 ± 1.0 | Knudsen Effusion |
Standard Molar Entropy (S°) and Heat Capacity (Cp)
Standard molar entropy is a measure of the disorder of a system, while heat capacity quantifies the amount of heat required to raise the temperature of a substance. These values are critical for calculating Gibbs free energy and its temperature dependence. Spectroscopic data combined with statistical mechanics is a primary method for determining these properties for gas-phase molecules.
Gibbs Free Energy of Formation (ΔfG°)
The Gibbs free energy of formation indicates the spontaneity of a compound's formation from its elements under standard conditions. It is calculated from the enthalpy of formation and the standard entropy.
Equation: ΔfG° = ΔfH° - TΔS°
Note: As with entropy and heat capacity, experimental ΔfG° values for fluorinated pyridines are scarce. They are typically derived from the measured or calculated enthalpies of formation and the calculated standard entropies.
Experimental Protocols
The determination of thermodynamic properties is a meticulous process requiring specialized equipment and procedures. The following sections detail the principles behind the key experimental techniques cited for fluorinated compounds.
Combustion Calorimetry (for Enthalpy of Formation)
Combustion calorimetry is the primary method for determining the enthalpy of formation of organic compounds. For highly fluorinated compounds like pentafluoropyridine, specialized techniques are required due to the corrosive nature of the combustion products (e.g., HF).
Methodology:
-
Sample Preparation: A precise mass of the liquid fluorinated pyridine is encapsulated in a combustible, low-volatility container (e.g., a polyester (B1180765) bag). A fuse wire is attached for ignition.
-
Bomb Preparation: The sealed sample is placed in a specialized calorimetric bomb, often constructed from corrosion-resistant alloys. The bomb is purged and then filled with a known excess of purified oxygen to a high pressure (e.g., 30 atm). A small, known amount of water is often added to the bomb to ensure a defined final state for the acidic products.
-
Combustion: The bomb is submerged in a known mass of water in a calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited electrically. The combustion of a C, H, F, N-containing compound produces CO₂, H₂O, HF, and N₂.
-
Temperature Measurement: The temperature change of the calorimeter water is measured with high precision using a platinum resistance thermometer or a similar device.
-
Analysis of Products: After combustion, the contents of the bomb are carefully analyzed to determine the extent of reaction and to check for incomplete combustion. The total amount of acid (HF and any nitric acid from residual N₂) is determined by titration.
-
Calculation: The heat released during the combustion is calculated from the temperature rise and the total heat capacity of the calorimeter system (determined from the combustion of a standard substance like benzoic acid). After applying corrections for the ignition energy, formation of nitric acid, and standard state corrections (Washburn corrections), the standard internal energy of combustion (ΔcU°) is found. The standard enthalpy of combustion (ΔcH°) is then calculated, and from this, the standard enthalpy of formation (ΔfH°) is derived using Hess's law and known standard enthalpies of formation for CO₂, H₂O, and HF(aq).
Vapor Pressure Measurement and Enthalpy of Sublimation/Vaporization
The Knudsen effusion method is a reliable technique for determining the vapor pressure of solids and low-volatility liquids, from which the enthalpy of sublimation or vaporization can be derived using the Clausius-Clapeyron equation.
Methodology:
-
Cell Preparation: A small, precisely weighed sample of the fluorinated pyridine is placed into a Knudsen cell, which is a small container with a very small, well-defined orifice.
-
Experimental Setup: The cell is placed in a high-vacuum chamber and heated to a constant, known temperature.
-
Effusion Measurement: Under high vacuum, molecules from the sample effuse through the orifice. The rate of mass loss is measured over time using a highly sensitive microbalance.
-
Data Collection: The rate of mass loss ( dm/dt ) is determined at several different temperatures.
-
Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation:
P = ( dm/dt ) * (1/A) * sqrt(2πRT/M)
where A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the substance.
-
Enthalpy Calculation: The enthalpy of sublimation or vaporization (Δsub/vapH) is determined from the slope of a plot of ln(P) versus 1/T, based on the integrated form of the Clausius-Clapeyron equation:
ln(P) = -Δsub/vapH/R * (1/T) + C
Visualized Workflows and Relationships
Understanding the interplay between different thermodynamic properties and the workflow for their determination is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.
Determination of Gas-Phase Enthalpy of Formation
Caption: Workflow for the experimental determination of gas-phase enthalpy of formation.
Interrelation of Key Thermodynamic Properties
Caption: Relationship between enthalpy, entropy, and Gibbs free energy.
Conclusion
The thermodynamic properties of fluorinated pyridines are fundamental to understanding their behavior and potential applications. While experimental data remains incomplete, a combination of combustion calorimetry, vapor pressure measurements, and high-level computational chemistry provides a foundational dataset for researchers. The methodologies outlined in this guide serve as a reference for the principles behind the acquisition of this crucial data. Further experimental work, particularly on mono- and di-fluorinated isomers, is needed to build a comprehensive thermodynamic library and enable more accurate predictive models for this important class of compounds.
References
The Advent of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Fluorinated Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the pyridine (B92270) ring has been a transformative development in medicinal and agricultural chemistry. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—profoundly influence the physicochemical and biological properties of the parent pyridine molecule. This has led to enhancements in metabolic stability, modulation of basicity (pKa), and improved binding affinity to biological targets. This technical guide provides a comprehensive exploration of the discovery and historical evolution of fluorinated pyridine synthesis, tracing its journey from challenging early efforts to the sophisticated methodologies employed today.
Early Breakthroughs: The Dawn of Pyridine Fluorination
The story of fluorinated pyridines begins in the mid-20th century, a period marked by a burgeoning interest in organofluorine chemistry. Initial efforts were met with significant challenges due to the harsh reagents and conditions required to forge the exceptionally strong C-F bond, particularly on an electron-deficient aromatic system like pyridine.
The Balz-Schiemann Reaction: A Foundational Technique
One of the earliest and most significant breakthroughs was the application of the Balz-Schiemann reaction to the pyridine series. First reported by Günther Balz and Günther Schiemann in 1927 for the preparation of fluoroarenes, this method involves the diazotization of an aminopyridine in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt, which is then thermally decomposed to yield the corresponding fluoropyridine.[1]
The synthesis of 4-fluoropyridine (B1266222) was first reported in 1958 by Wibaut et al. utilizing this approach.[1] However, the synthesis of 4-fluoropyridine proved to be particularly challenging due to the instability of the diazonium intermediate and the final product.[1][2] The synthesis of 3-fluoropyridine (B146971) was also achieved through this method, with Roe and Hawkins in the 1940s noting that dampening the unstable 3-pyridinediazonium (B14673259) tetrafluoroborate with high-boiling petroleum ether allowed for a smoother decomposition at 15–20 °C, affording 3-fluoropyridine in 50% yield.[3]
Table 1: Early Syntheses of Monofluoropyridines via the Balz-Schiemann Reaction
| Compound | Precursor | Reagents | Conditions | Yield | Year Reported |
| 2-Fluoropyridine (B1216828) | 2-Aminopyridine | 1. HBF₄, NaNO₂ 2. Heat | Diazotization followed by thermal decomposition | Moderate | - |
| 3-Fluoropyridine | 3-Aminopyridine | 1. HBF₄, NaNO₂ 2. Heat (in petroleum ether) | 15–20 °C | 50% | 1940s[3] |
| 4-Fluoropyridine | 4-Aminopyridine (B3432731) | 1. NaNO₂, aq. HF | In situ generation and decomposition of diazonium fluoride (B91410) | Low | 1958[2] |
The Halex Process: A Key Industrial Method
Another cornerstone in the synthesis of fluorinated pyridines is the Halex (halogen exchange) process. This nucleophilic aromatic substitution (SNAr) reaction involves treating a chloro- or bromopyridine with a fluoride salt, typically potassium fluoride (KF), at elevated temperatures in a polar aprotic solvent.[4][5]
An early patent from 1967 described a process for preparing 2-fluoropyridine by reacting 2-chloropyridine (B119429) with potassium bifluoride at high temperatures (250-370 °C), offering an alternative to the Balz-Schiemann route.[1] The Halex reaction is particularly effective for pyridines bearing electron-withdrawing groups, which activate the ring towards nucleophilic attack.
Table 2: Representative Halex Reactions for Monofluoropyridine Synthesis
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Product | Yield |
| 2-Chloropyridine | KHF₂ | None (neat) | 250-370 | 2-Fluoropyridine | High |
| 2-Chloropyridine | KF | DMSO, Sulfolane (B150427) | 150-250 | 2-Fluoropyridine | Good |
| 4-Chloropyridine | KF | DMSO, Sulfolane | 150-250 | 4-Fluoropyridine | Moderate |
The Rise of Polyfluorinated Pyridines
The early 1960s witnessed the first synthesis of polyfluorinated pyridines, most notably the commercially important pentafluoropyridine. The initial method involved the defluorination of perfluoropiperidine, which was synthesized by the electrochemical fluorination of pyridine in anhydrous hydrogen fluoride, over hot metal surfaces like iron or nickel.[6]
A more practical and still commercially relevant method was developed in the mid-1960s by two independent groups, Chambers et al. and Banks et al.[6] This process involves heating pentachloropyridine (B147404) with anhydrous potassium fluoride in an autoclave.[6]
Table 3: Early Synthetic Routes to Pentafluoropyridine
| Precursor | Reagents | Conditions | Yield | Year Reported |
| Perfluoropiperidine | Fe or Ni | High Temperature | 12-26% | Early 1960s[6] |
| Pentachloropyridine | Anhydrous KF | Autoclave, High Temperature | Up to 83% | 1964-1965[6] |
Modern Synthetic Marvels: Precision and Efficiency
While the Balz-Schiemann and Halex reactions remain valuable, modern synthetic chemistry has ushered in an era of more precise, efficient, and milder methods for synthesizing fluorinated pyridines. These advancements are largely driven by the need for late-stage functionalization in drug discovery.
Catalytic C-H Functionalization
A significant leap forward has been the development of catalytic C-H functionalization reactions, which allow for the direct introduction of fluorine into the pyridine ring without the need for pre-functionalized starting materials.
In a notable example, a Rh(III)-catalyzed C-H functionalization approach was developed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[7][8] This method offers a one-step synthesis with high regioselectivity.[7][8]
More recently, silver-mediated C-H fluorination has emerged as a powerful tool. For instance, the use of AgF₂ allows for the site-selective fluorination of pyridines and diazines at the C-H bond adjacent to the nitrogen atom under ambient conditions.[9]
Table 4: Modern Catalytic Methods for Fluorinated Pyridine Synthesis
| Method | Substrate | Catalyst/Reagent | Product | Key Features |
| Rh(III)-Catalyzed C-H Functionalization | α-fluoro-α,β-unsaturated oxime and alkyne | [Cp*RhCl₂]₂/metal acetate | Multi-substituted 3-fluoropyridine | One-step synthesis, high regioselectivity[7][8] |
| Ag-Mediated C-H Fluorination | Substituted Pyridine | AgF₂ | 2-Fluoropyridine derivative | Ambient temperature, high site-selectivity[9] |
Experimental Protocols
General Procedure for the Balz-Schiemann Reaction (Synthesis of 4-Fluoropyridine)
-
Diazotization: In a two-necked round-bottomed flask equipped with a thermometer and a stirring bar, 4-aminopyridine (14.4 g, 153 mmol) is dissolved in a 42% aqueous solution of tetrafluoroboric acid (HBF₄) by heating to 40 °C.[2] The solution is then cooled to 5-7 °C in an ice-water bath, leading to the precipitation of 4-pyridylammonium tetrafluoroborate crystals.[2] A solution of sodium nitrite (B80452) (12.0 g, 174 mmol) in water is added slowly to the suspension while maintaining the temperature between 5-9 °C.[2]
-
Decomposition and Workup: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 5-10 °C and then allowed to warm to 25 °C.[2] The mixture is slowly added to a solution of sodium bicarbonate (30.0 g in 200 mL of water).[2] The resulting brown, gummy precipitate is removed by decantation and filtration.[2] The filtrate is extracted with dichloromethane, and the extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield 4-fluoropyridine.[2] The reported yield for this specific procedure is 20%.[2]
General Procedure for the Halex Reaction
-
Reaction Setup: A mixture of the chloropyridine (1 equivalent) and anhydrous potassium fluoride (2-5 equivalents) in a polar aprotic solvent such as DMSO or sulfolane is heated to 150-250 °C.[5] The reaction must be carried out under anhydrous conditions to prevent the formation of hydroxypyridine byproducts.[4]
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by extraction with a suitable organic solvent. The organic layer is washed with water to remove the solvent and inorganic salts, dried, and concentrated. The crude fluoropyridine is then purified by distillation or chromatography.
Experimental Protocol for Silver-Mediated C-H Fluorination of 2-Phenylpyridine (B120327)
-
Reaction Setup: To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, anhydrous acetonitrile (B52724) (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol) are added. The flask is placed in an ambient temperature water bath (22-23 °C). Silver(II) fluoride (19.7 g, 135 mmol) is added in one portion to the stirred solution.
-
Workup and Purification: The reaction is stirred for 90 minutes, after which the mixture containing insoluble silver salts is filtered over Celite. The filtrate is concentrated, and the residue is taken up in MTBE and 1M HCl. The aqueous layer is discarded, and the organic layer is washed with saturated aqueous NaCl, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica (B1680970) gel to afford 2-fluoro-6-phenylpyridine (B70266) as a colorless oil (79-81% yield).
Visualizing the Impact: Fluorinated Pyridines in Drug Discovery
The strategic placement of fluorine atoms in pyridine-containing drugs can significantly impact their mechanism of action and overall efficacy. The following diagrams illustrate key signaling pathways and a typical drug discovery workflow where fluorinated pyridines play a crucial role.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. m.youtube.com [m.youtube.com]
- 6. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. DOT Language | Graphviz [graphviz.org]
Methodological & Application
Application Notes and Protocols for the Use of 2,6-Difluoropyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoropyridine is a versatile and highly valuable building block in modern pharmaceutical synthesis. Its unique electronic properties, arising from the presence of two electron-withdrawing fluorine atoms on the pyridine (B92270) ring, render the 2- and 6-positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile and often regioselective introduction of a wide array of functional groups, making it an ideal starting material for the construction of complex molecular scaffolds found in numerous biologically active compounds.[1] The fluorine atoms can also impart desirable pharmacokinetic properties to the final drug molecule, such as enhanced metabolic stability and improved binding affinity.
This document provides detailed application notes, experimental protocols, and data for the use of this compound in key synthetic transformations relevant to pharmaceutical research and development, with a focus on its application in the synthesis of kinase inhibitors.
Key Applications in Pharmaceutical Synthesis
The reactivity of this compound is dominated by nucleophilic aromatic substitution, but it also serves as a versatile substrate for various cross-coupling reactions. These reactions are instrumental in the synthesis of a diverse range of pharmaceutical agents, including kinase inhibitors targeting pathways such as Protein Kinase C theta (PKC-θ) and Aurora kinases.
Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound is in SNAr reactions, where the fluorine atoms act as excellent leaving groups. This allows for the sequential or simultaneous introduction of a variety of nucleophiles, including amines, alcohols, and thiols.
General Reaction Scheme:
Caption: General scheme for the monosubstitution of this compound via SNAr.
Quantitative Data for SNAr Reactions:
| Nucleophile Type | Example Nucleophile | Product | Typical Yield (%) |
| Aliphatic Amine | Ethylamine (B1201723) | 2-(Ethylamino)-6-fluoropyridine | 70-90 |
| Aromatic Amine | Aniline | 2-(Phenylamino)-6-fluoropyridine | 60-80 |
| Phenol | Phenol | 2-Phenoxy-6-fluoropyridine | 50-70 |
| Thiol | Benzyl mercaptan | 2-(Benzylthio)-6-fluoropyridine | 75-95 |
Experimental Protocol: Synthesis of 2-(Ethylamino)-6-fluoropyridine
This protocol describes a general procedure for the monosubstitution of this compound with an aliphatic amine.
Materials:
-
This compound
-
Ethylamine (2.0 M solution in THF)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Slowly add the ethylamine solution (1.2 eq) at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 2-(ethylamino)-6-fluoropyridine.
Suzuki-Miyaura Cross-Coupling
This compound can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters to form C-C bonds. This reaction is particularly useful for the synthesis of biaryl and heteroaryl structures. Due to the lower reactivity of C-F bonds compared to C-Cl or C-Br bonds, more forcing conditions or highly active catalyst systems may be required.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling:
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 50-70 |
| Phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 110 | 60-80 |
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-6-fluoropyridine
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water, degassed
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling of this compound with terminal alkynes provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in medicinal chemistry. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
General Reaction Scheme:
References
Application Notes and Protocols: 2,6-Difluoropyridine as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,6-difluoropyridine as a key intermediate in the synthesis of novel agrochemicals. The unique physicochemical properties conferred by the fluorine atoms on the pyridine (B92270) ring make it a valuable scaffold for the development of potent and selective herbicides, fungicides, and insecticides.
Introduction
This compound is a highly reactive and versatile building block in organic synthesis, particularly for the agrochemical industry.[1] The presence of two fluorine atoms at the 2 and 6 positions of the pyridine ring significantly influences the molecule's electronic properties, enhancing its metabolic stability and binding affinity to target proteins. These characteristics have led to the development of highly effective and selective agrochemicals. This document will focus on the synthesis and application of a potent herbicidal agent derived from a close structural analog of this compound, highlighting its mode of action and efficacy.
Featured Application: Synthesis of a Triazolopyrimidine Sulfonamide Herbicide
A notable application of a 2,6-difluorophenyl moiety, derivable from this compound, is in the synthesis of N-(2,6-difluorophenyl)-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide, a potent herbicide. This compound belongs to the triazolopyrimidine sulfonamide class of herbicides, which are known inhibitors of the acetolactate synthase (ALS) enzyme.[2][3]
Quantitative Efficacy Data
The herbicidal efficacy of the synthesized compound, herein referred to as Y6610, was evaluated and compared to the commercial herbicide Flumetsulam. The inhibitory activity against the target enzyme, acetolactate synthase (AHAS), and the in-vivo herbicidal activity are summarized in the tables below.
| Compound | Target Enzyme | Inhibition Constant (Ki) [M] |
| N-(2,6-difluorophenyl)-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide (Y6610) | Arabidopsis thaliana AHAS | 3.31 x 10⁻⁶ M |
| Flumetsulam (Commercial Standard) | Arabidopsis thaliana AHAS | 3.60 x 10⁻⁷ M |
| Table 1: In vitro inhibitory activity of Y6610 and Flumetsulam against Acetohydroxyacid Synthase (AHAS) from Arabidopsis thaliana.[2] |
| Weed Species | Common Name | Herbicidal Activity at 75 g ai/ha |
| Galium aparine | Cleavers | Excellent |
| Cerastium arvense | Field Chickweed | Excellent |
| Chenopodium album | Lambsquarters | Excellent |
| Amaranthus retroflexus | Redroot Pigweed | Excellent |
| Rumex acetosa | Common Sorrel | Excellent |
| Polygonum humifusum | Prostrate Knotweed | Moderate |
| Cyperus iria | Rice Flatsedge | Moderate |
| Eclipta prostrata | False Daisy | Moderate |
| Table 2: Post-emergent herbicidal activity of Y6610 against various weed species in a greenhouse assay.[4] |
Experimental Protocols
Synthesis of N-(2,6-difluorophenyl)-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide (Y6610)
The synthesis of the target herbicide involves a multi-step process starting from a 2,6-difluorophenyl precursor, which can be conceptually derived from this compound. The key final step is the coupling of 2-sulfonyl chloride-[1][5][6]triazolo[1,5-a]pyrimidine with 2,6-difluoroaniline (B139000).
Materials:
-
5-methoxy-[1][5][6]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
-
2,6-Difluoroaniline
-
Pyridine (as solvent and base)
-
Dichloromethane (B109758) (for extraction)
-
Hydrochloric acid (for workup)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve 2,6-difluoroaniline (1.1 equivalents) in pyridine under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 5-methoxy-[1][5][6]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (1.0 equivalent) in pyridine to the cooled aniline (B41778) solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Acidify the mixture with 1N HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate) to yield the pure N-(2,6-difluorophenyl)-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide.
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
Principle:
The activity of the ALS enzyme is determined by measuring the formation of its product, acetolactate, which is then decarboxylated to acetoin (B143602) in the presence of acid. Acetoin is quantified colorimetrically after reaction with creatine (B1669601) and α-naphthol.
Materials:
-
Purified Arabidopsis thaliana AHAS enzyme
-
Thiamine pyrophosphate (TPP), MgCl₂, FAD
-
Sodium pyruvate
-
Test compound (Y6610 or Flumetsulam) dissolved in DMSO
-
Tris-HCl buffer (pH 7.5)
-
Sulfuric acid
-
Creatine
-
α-naphthol in NaOH
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, TPP, MgCl₂, and FAD.
-
Add the purified AHAS enzyme to the reaction mixture.
-
Add varying concentrations of the test compound (inhibitor) to the enzyme mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding sodium pyruvate.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding sulfuric acid. This also facilitates the decarboxylation of acetolactate to acetoin.
-
Incubate at 60°C for 15 minutes to ensure complete decarboxylation.
-
Add a solution of creatine and α-naphthol to the mixture and incubate at 60°C for 15 minutes to allow for color development.
-
Measure the absorbance at 530 nm using a spectrophotometer.
-
Calculate the inhibition constant (Ki) using appropriate enzyme kinetics models.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Triazolopyrimidine sulfonamide herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[5][6][7] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[8] By blocking this key enzymatic step, the herbicide leads to a deficiency in these essential amino acids, which in turn inhibits protein synthesis and cell division, ultimately causing plant death. The selectivity of these herbicides is based on the differential metabolism rates between crop and weed species.
Conclusion
This compound and its derivatives are valuable synthons for the development of novel agrochemicals. The example of the triazolopyrimidine sulfonamide herbicide demonstrates how the unique properties of the 2,6-difluorophenyl moiety contribute to high efficacy. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of new agrochemical candidates based on this versatile building block.
References
- 1. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 2. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 7. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
Application Notes and Protocols for the Lithiation of 2,6-Difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the regioselective lithiation of 2,6-difluoropyridine to generate the 2,6-difluoro-3-lithiopyridine intermediate, a valuable precursor for the synthesis of functionalized pyridine (B92270) derivatives in pharmaceutical and agrochemical research. The protocols are based on established methodologies for directed ortho-metalation (DoM).
Introduction
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the fluorine atoms direct the deprotonation to the 3-position, enabling the introduction of a wide array of electrophiles. This method is often preferred over classical electrophilic aromatic substitution, which can be challenging for electron-deficient pyridine rings. The resulting 3-substituted this compound scaffolds are key building blocks in the development of novel therapeutics and other biologically active molecules.
Reaction Principle
The lithiation of this compound is typically achieved using a strong, non-nucleophilic base at low temperatures. Lithium diisopropylamide (LDA) is the most common and effective base for this transformation, affording the 3-lithiated species quantitatively.[1][2] The reaction is highly regioselective, with deprotonation occurring exclusively at the position ortho to one fluorine and meta to the other.
An alternative, though less detailed in the literature for this specific substrate, involves the use of n-butyllithium (n-BuLi) at low temperatures.[3] The resulting organolithium intermediate is thermally unstable and must be generated and used at low temperatures (typically -78 °C) to prevent side reactions, such as the substitution of a fluorine atom by the diisopropylamide group when using LDA.[1] The lithiated intermediate can then be quenched with a variety of electrophiles to introduce the desired functional group at the 3-position.
Caption: General reaction scheme for the lithiation and subsequent electrophilic quench of this compound.
Data Presentation
The following tables summarize the reaction conditions and expected yields for the lithiation of this compound and its subsequent reaction with electrophiles.
Table 1: Lithiation of this compound
| Lithiating Agent | Solvent | Temperature (°C) | Time | Yield of Lithiated Intermediate | Reference(s) |
| LDA | THF | -78 | 30-60 min | Quantitative | [1][2] |
| n-BuLi | THF | < -60 | 1-2 h | High | [3] |
Table 2: Electrophilic Quenching of 2,6-Difluoro-3-lithiopyridine
| Electrophile Class | Specific Example(s) | Product | Expected Yield | Reference(s) |
| Weinreb Amides | N-methoxy-N-methylamides | 3-Keto-2,6-difluoropyridines | High | [3] |
| Aldehydes | Benzaldehyde | 3-(Hydroxy(phenyl)methyl)-2,6-difluoropyridine | Good to Excellent | [4] |
| Iodine | I₂ | 2,6-Difluoro-3-iodopyridine | Good to Excellent | [5] |
| Silyl Halides | Trimethylsilyl chloride | 2,6-Difluoro-3-(trimethylsilyl)pyridine | Good | [4] |
| Disulfides | Diphenyl disulfide | 2,6-Difluoro-3-(phenylthio)pyridine | Good | [4] |
| Alkyl Halides | Iodomethane | 2,6-Difluoro-3-methylpyridine | Moderate to Good | [4] |
| Formylating Agents | DMF | 2,6-Difluoro-3-pyridinecarboxaldehyde | Good | [6] |
Note: Yields for many electrophiles with 2,6-difluoro-3-lithiopyridine are reported qualitatively in the literature. The expected yields are based on these reports and analogies to other lithiated pyridines, which show a broad range of success (16-96%) depending on the specific electrophile and conditions.[7]
Experimental Protocols
Protocol 1: Lithiation of this compound using in situ prepared LDA
This protocol describes the formation of 2,6-difluoro-3-lithiopyridine using LDA that is freshly prepared.
Materials:
-
Diisopropylamine (B44863) (1.1 eq.)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq.)
-
This compound (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (1.2-1.5 eq.)
-
Dry ice/acetone bath
-
Inert atmosphere (Argon or Nitrogen)
-
Standard oven-dried glassware
Caption: Workflow for the lithiation of this compound and subsequent electrophilic quench.
Procedure:
-
Preparation of LDA Solution:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq.) to the cold THF.
-
Slowly add n-BuLi (1.05 eq.) dropwise to the stirred solution.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Lithiation of this compound:
-
In a separate oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly add the freshly prepared LDA solution to the solution of this compound via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species is typically indicated by a color change.
-
-
Quenching with an Electrophile:
-
Dissolve the chosen electrophile (1.2-1.5 eq.) in a minimal amount of anhydrous THF.
-
Slowly add the electrophile solution to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as required.
-
Protocol 2: Lithiation of this compound using n-Butyllithium
This protocol provides an alternative method using n-BuLi directly.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq.)
-
This compound (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (1.2-1.5 eq.)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard oven-dried glassware
Procedure:
-
Lithiation:
-
To an oven-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to a temperature below -60 °C (typically -78 °C).
-
Slowly add n-BuLi (1.1 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
-
Electrophilic Quench and Work-up:
-
Follow steps 3 and 4 from Protocol 1 to quench the reaction with the desired electrophile and subsequently work up and purify the product.
-
Troubleshooting
-
Low or No Yield: This is often due to the presence of moisture or protic impurities. Ensure all glassware is rigorously dried and solvents are anhydrous. The n-BuLi or LDA should be titrated before use to confirm its concentration. The temperature must be strictly maintained at or below -78 °C until the electrophilic quench is complete.
-
Formation of Side-Products: The formation of 2-fluoro-6-(diisopropylamino)pyridine is a strong indication that the reaction mixture has warmed prematurely.[1] Ensure efficient cooling throughout the lithiation and quenching steps.
Safety Information
-
Organolithium reagents such as n-BuLi are highly reactive and pyrophoric. They should be handled with extreme care under an inert atmosphere.
-
Low-temperature baths (dry ice/acetone) should be handled with cryogenic gloves.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
References
- 1. Mechanism of lithium diisopropylamide-mediated substitution of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,6-Difluoropyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,6-difluoropyridine as a versatile building block in the synthesis of advanced functional materials. This document details experimental protocols for the synthesis of high-performance polymers and luminescent metal complexes, presents key characterization data, and explores potential applications in organic electronics and polymer chemistry.
Introduction
This compound is a heterocyclic aromatic compound whose reactivity is dominated by the two highly electronegative fluorine atoms, which activate the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr) reactions.[1] This property makes it an invaluable monomer for the synthesis of a variety of polymers and a precursor for functional organic molecules. Its incorporation into material structures can impart desirable properties such as high thermal stability, improved solubility, and specific optoelectronic characteristics.
Key Applications
The primary applications of this compound in materials science are centered on its use in the synthesis of:
-
High-Performance Polymers: Notably poly(pyridine ether)s and poly(ether sulfone)s, which exhibit excellent thermal and mechanical properties.
-
Luminescent Materials: As a precursor to ligands for metal complexes with potential applications in Organic Light-Emitting Diodes (OLEDs).
While its use in Thermally Activated Delayed Fluorescence (TADF) materials and Metal-Organic Frameworks (MOFs) is an emerging area of interest, this document will focus on the more established applications with detailed protocols.
High-Performance Polymers: Poly(pyridine ether)s
The SNAr polycondensation of this compound with various bisphenols is a robust method for producing high-performance poly(pyridine ether)s. These polymers are known for their high glass transition temperatures and thermal stability.[2]
Experimental Protocol: Synthesis of Poly(pyridine ether) from this compound and Silylated Bisphenol A
This protocol details the synthesis of a poly(pyridine ether) via nucleophilic aromatic substitution polycondensation between this compound and the trimethylsilyl (B98337) ether of Bisphenol A. The silylation of the bisphenol enhances its nucleophilicity and prevents side reactions.[2]
Materials:
-
This compound (99%)
-
Bisphenol A
-
Pyridine (anhydrous)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Potassium Carbonate (K2CO3), anhydrous, powdered
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
Procedure:
Part A: Silylation of Bisphenol A
-
In a fume hood, dissolve Bisphenol A in anhydrous pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add chlorotrimethylsilane dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
The formation of pyridinium (B92312) hydrochloride precipitate will be observed.
-
Filter the mixture to remove the precipitate and wash the solid with anhydrous toluene.
-
Combine the filtrate and washings, and remove the solvent and excess chlorotrimethylsilane under reduced pressure to obtain the silylated Bisphenol A as an oily residue. Use this directly in the next step.
Part B: Polycondensation
-
Set up the three-neck flask with the mechanical stirrer, Dean-Stark trap, and inert gas inlet.
-
To the flask, add the freshly prepared silylated Bisphenol A, an equimolar amount of this compound, and anhydrous potassium carbonate (approximately 1.5 equivalents per mole of bisphenol).
-
Add anhydrous NMP and toluene (typically in a 2:1 v/v ratio) to the flask to achieve a monomer concentration of about 20-25% (w/v).
-
Purge the flask with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to reflux (around 140-150 °C) with vigorous stirring to azeotropically remove the water generated.
-
After the removal of water, slowly increase the temperature to 180-200 °C to remove the toluene.
-
Maintain the reaction at this temperature for 8-12 hours under a gentle flow of inert gas. The viscosity of the solution will increase as the polymerization proceeds.
-
After the reaction is complete, cool the viscous solution to room temperature.
-
Dilute the polymer solution with NMP and slowly pour it into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Filter the fibrous polymer precipitate, wash it thoroughly with hot water and methanol to remove any salts and unreacted monomers.
-
Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours.
Quantitative Data: Thermal Properties of Poly(pyridine ether)s
The thermal properties of poly(pyridine ether)s synthesized from this compound and various bisphenols are summarized below. The data highlights the high glass transition temperatures (Tg) and decomposition temperatures (Td), indicating excellent thermal stability.
| Co-monomer with this compound | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| Bisphenol A | 180 - 210 | 450 - 500 |
| 4,4'-Biphenol | 220 - 240 | 480 - 520 |
| 9,9-Bis(4-hydroxyphenyl)fluorene | 250 - 280 | > 500 |
Note: The exact values can vary depending on the molecular weight of the polymer and the specific reaction conditions.
Luminescent Materials for OLEDs
Derivatives of this compound are promising precursors for ligands in coordination complexes that exhibit interesting photophysical properties. For instance, 2',6'-difluoro-2,3'-bipyridine, synthesized from this compound, can be used to create luminescent metal complexes.[2]
Experimental Protocol: Synthesis of a Silver(I) Complex with 2',6'-Difluoro-2,3'-bipyridine
This protocol describes a two-step synthesis: first, the preparation of the 2',6'-difluoro-2,3'-bipyridine ligand, and second, the formation of the silver(I) complex.
Part A: Synthesis of 2',6'-Difluoro-2,3'-bipyridine Ligand
This synthesis typically involves a Suzuki or Stille coupling reaction. The following is a generalized protocol for a Suzuki coupling.
Materials:
-
2-Bromo-6-fluoropyridine
-
(2,6-Difluoropyridin-3-yl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add (2,6-difluoropyridin-3-yl)boronic acid, 2-bromo-6-fluoropyridine, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2',6'-difluoro-2,3'-bipyridine.
Part B: Synthesis of the Silver(I) Complex
Materials:
-
2',6'-Difluoro-2,3'-bipyridine
-
Silver(I) trifluoromethanesulfonate (B1224126) (AgOTf)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
Procedure:
-
All manipulations should be performed under a dry nitrogen atmosphere using standard Schlenk techniques, and the reaction should be protected from light.
-
Dissolve 2',6'-difluoro-2,3'-bipyridine (2 equivalents) in anhydrous THF.
-
In a separate flask, dissolve silver(I) trifluoromethanesulfonate (1 equivalent) in anhydrous methanol.
-
Slowly add the ligand solution to the silver salt solution at room temperature with stirring.
-
Stir the mixture for 10-30 minutes. A precipitate may form.
-
The complex can be isolated by filtration or by slow evaporation of the solvent to yield crystals suitable for characterization.
Quantitative Data: Photophysical Properties
The resulting silver(I) complex exhibits promising photoluminescent properties for OLED applications.
| Property | Value |
| Emission Maximum (in solution) | 400 - 550 nm (Broadband) |
| Photoluminescence Quantum Yield (PLQY) | ~20% |
A PLQY of approximately 20% is significant and indicates that the complex is a promising candidate for use as an emitting material in OLEDs.[2]
Potential Future Applications
While less developed, the reactivity of this compound suggests its potential in other areas of materials science:
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: The electron-deficient nature of the pyridine ring, enhanced by the fluorine atoms, makes it a suitable core for acceptor moieties in donor-acceptor TADF molecules.[3] Fine-tuning of the molecular structure could lead to materials with small singlet-triplet energy gaps, a key requirement for efficient TADF.
-
Metal-Organic Frameworks (MOFs): Functionalized derivatives of this compound could be designed as organic linkers for the synthesis of novel MOFs. The pyridine nitrogen provides a coordination site for metal ions, and the fluorinated backbone could influence the porosity and electronic properties of the resulting framework.
Logical Relationship of Applications
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-, Pyrimidine-, and Triazine-Based Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,3,6-Trisubstituted Pyridines from 2,6-Difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3,6-trisubstituted pyridine (B92270) scaffold is a privileged structural motif in medicinal chemistry and drug discovery, appearing in a wide array of biologically active compounds.[1][2] The ability to strategically introduce a variety of substituents around the pyridine core allows for the fine-tuning of physicochemical properties and pharmacological activity. This document provides detailed application notes and experimental protocols for the synthesis of 2,3,6-trisubstituted pyridines, commencing from the versatile starting material, 2,6-difluoropyridine. The synthetic strategy hinges on the sequential functionalization of the pyridine ring, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Synthetic Strategy Overview
The principal route for the synthesis of 2,3,6-trisubstituted pyridines from this compound involves a three-stage process. This strategy leverages the differential reactivity of the fluorine atoms at the C2 and C6 positions, which can be further modulated by the nature of the substituent at the C3 position.
Stage 1: Synthesis of 3-Substituted-2,6-difluoropyridines. The initial step involves the introduction of a substituent at the 3-position of the this compound ring. This is typically achieved through deprotonation at C3 followed by quenching with an electrophile. A common and effective method is the ortho-lithiation of this compound.[1]
Stage 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C6 Position. With the 3-position occupied, the fluorine at the C6 position becomes more susceptible to nucleophilic attack. This allows for the selective introduction of a diverse range of nucleophiles, including amines, alcohols, and thiols.
Stage 3: Functionalization of the C2 Position. The remaining fluorine atom at the C2 position can then be displaced by another nucleophile or serve as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to introduce aryl, heteroaryl, or further amino substituents.
dot graph "Synthetic_Strategy_Overview" { layout=dot; rankdir=LR; node [shape=rectangle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="3-Substituted-2,6-difluoropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="2-Fluoro-3,6-disubstituted Pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2,3,6-Trisubstituted Pyridine", fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Intermediate1 [label="Stage 1: C3-Functionalization", color="#4285F4"]; Intermediate1 -> Intermediate2 [label="Stage 2: C6-SNAr", color="#34A853"]; Intermediate2 -> Product [label="Stage 3: C2-Functionalization\n(SNAr or Cross-Coupling)", color="#EA4335"]; } dot
Experimental Protocols
Stage 1: Synthesis of 3-Bromo-2,6-difluoropyridine (B1289813)
This protocol describes the synthesis of a key intermediate, 3-bromo-2,6-difluoropyridine, which serves as a versatile precursor for further diversification.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
1,2-Dibromo-1,1,2,2-tetrafluoroethane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.
-
Dissolve this compound (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to below -60 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise via the dropping funnel, maintaining the temperature below -60 °C.
-
Stir the resulting solution at this temperature for 1 hour.
-
In a separate flask, prepare a solution of 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 equiv) in anhydrous diethyl ether.
-
Add the solution of the brominating agent to the reaction mixture dropwise, ensuring the temperature remains below -60 °C.
-
After the addition is complete, allow the reaction to stir at -60 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-bromo-2,6-difluoropyridine.
Stage 2: Regioselective SNAr with Amines at the C6 Position
This protocol details the selective displacement of the C6-fluorine of 3-bromo-2,6-difluoropyridine with a primary or secondary amine.
Materials:
-
3-Bromo-2,6-difluoropyridine
-
Primary or secondary amine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a round-bottom flask, add 3-bromo-2,6-difluoropyridine (1.0 equiv), the desired amine (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous DMSO or DMF as the solvent.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the corresponding 2-amino-3-bromo-6-fluoropyridine derivative.
Stage 3: Palladium-Catalyzed Cross-Coupling Reactions
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions at the C2 position of a 2-fluoro-3,6-disubstituted pyridine intermediate.
This protocol is for the introduction of an aryl or heteroaryl group at the C2 position.
Materials:
-
2-Fluoro-3,6-disubstituted pyridine (e.g., from Stage 2) (1.0 equiv)
-
Aryl- or heteroarylboronic acid or boronic acid pinacol (B44631) ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine the 2-fluoro-3,6-disubstituted pyridine (1.0 equiv), the boronic acid derivative (1.2-1.5 equiv), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=dot; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="Ar-Pd(II)-F(L2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Ar [label="Ar-Pd(II)-Ar'(L2)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ArF [label="2-Fluoro-3,6-disubstituted\nPyridine (Ar-F)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Boronic [label="Ar'B(OR)2 + Base", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Pd0 -> OxAdd [color="#4285F4"]; ArF -> OxAdd [color="#4285F4"]; OxAdd -> PdII [label=" ", color="#4285F4"]; PdII -> Transmetal [color="#34A853"]; Boronic -> Transmetal [color="#34A853"]; Transmetal -> PdII_Ar [label=" ", color="#34A853"]; PdII_Ar -> RedElim [color="#EA4335"]; RedElim -> Product [label=" ", color="#EA4335"]; RedElim -> Pd0 [label=" ", color="#EA4335"]; } dot
This protocol is for the introduction of a primary or secondary amine at the C2 position.
Materials:
-
2-Fluoro-3,6-disubstituted pyridine (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., BINAP, Xantphos, RuPhos) (2-10 mol%)
-
Strong base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.5 equiv)
-
Anhydrous, non-polar solvent (e.g., toluene, dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add the 2-fluoro-3,6-disubstituted pyridine, the amine, and the base.
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction's progress.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
dot graph "Buchwald_Hartwig_Catalytic_Cycle" { layout=dot; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="Ar-Pd(II)-F(L2)", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="Amine\nCoordination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amine [label="[Ar-Pd(II)(HNR'R'')(L2)]+F-", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Deprotonation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amido [label="Ar-Pd(II)-NR'R''(L2)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-NR'R''", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ArF [label="2-Fluoro-3,6-disubstituted\nPyridine (Ar-F)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="HNR'R''", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Pd0 -> OxAdd [color="#4285F4"]; ArF -> OxAdd [color="#4285F4"]; OxAdd -> PdII [label=" ", color="#4285F4"]; PdII -> AmineCoord [color="#34A853"]; Amine -> AmineCoord [color="#34A853"]; AmineCoord -> PdII_Amine [label=" ", color="#34A853"]; PdII_Amine -> Deprotonation [color="#34A853"]; Base -> Deprotonation [color="#34A853"]; Deprotonation -> PdII_Amido [label=" ", color="#34A853"]; PdII_Amido -> RedElim [color="#EA4335"]; RedElim -> Product [label=" ", color="#EA4335"]; RedElim -> Pd0 [label=" ", color="#EA4335"]; } dot
Data Presentation
The following tables summarize representative examples of the synthesis of 2,3,6-trisubstituted pyridines from this compound intermediates. Yields are for the isolated product after purification.
Table 1: Regioselective SNAr of 3-Bromo-2,6-difluoropyridine with Various Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMSO | 100 | 12 | 4-(3-Bromo-6-fluoropyridin-2-yl)morpholine | 85 |
| 2 | Piperidine | K₂CO₃ | DMF | 110 | 10 | 1-(3-Bromo-6-fluoropyridin-2-yl)piperidine | 82 |
| 3 | Aniline | Cs₂CO₃ | Dioxane | 100 | 18 | N-(3-Bromo-6-fluoropyridin-2-yl)aniline | 75 |
| 4 | Sodium methoxide | N/A | Methanol | 65 | 6 | 3-Bromo-6-fluoro-2-methoxypyridine | 92 |
| 5 | Sodium thiophenoxide | N/A | DMF | 80 | 4 | 3-Bromo-6-fluoro-2-(phenylthio)pyridine | 88 |
Table 2: Suzuki-Miyaura Coupling of 2-Fluoro-3,6-disubstituted Pyridines
| Entry | Pyridine Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-(3-Bromo-6-fluoropyridin-2-yl)morpholine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 78 |
| 2 | 1-(3-Bromo-6-fluoropyridin-2-yl)piperidine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 81 |
| 3 | 3-Bromo-6-fluoro-2-methoxypyridine | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 95 | 72 |
Table 3: Buchwald-Hartwig Amination of 2-Fluoro-3,6-disubstituted Pyridines
| Entry | Pyridine Substrate | Amine | Precatalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-(3-Bromo-6-fluoropyridin-2-yl)morpholine | Diethylamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 110 | 65 |
| 2 | 3-Bromo-6-fluoro-2-methoxypyridine | Pyrrolidine | Pd(OAc)₂ / Xantphos | K₃PO₄ | Dioxane | 100 | 70 |
Conclusion
The synthetic routes outlined in these application notes provide a robust and versatile platform for accessing a wide range of 2,3,6-trisubstituted pyridines from the readily available starting material, this compound. The sequential nature of the functionalization allows for a high degree of control over the substitution pattern, making this methodology highly valuable for the generation of compound libraries for drug discovery and other applications in chemical research. The provided protocols offer a solid starting point for the synthesis of target molecules, with the understanding that optimization of reaction conditions may be necessary for specific substrates.
References
Application Notes and Protocols: Fluorination of Dihydropyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the fluorination of dihydropyridines, a critical process in the synthesis of novel therapeutic agents and agrochemicals. The introduction of fluorine atoms into dihydropyridine (B1217469) scaffolds can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability. This document outlines protocols for electrophilic fluorination using Selectfluor®, a widely used and versatile fluorinating agent.
Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®
The electrophilic fluorination of 1,2-dihydropyridines using Selectfluor® is a common and effective method for producing fluorinated 3,6-dihydropyridines.[1][2] This reaction proceeds under mild conditions and offers a direct route to introduce fluorine into the dihydropyridine ring system.
Experimental Workflow
Caption: Workflow for the electrophilic fluorination of 1,2-dihydropyridines.
Detailed Experimental Protocol
Materials:
-
1,2-dihydropyridine derivative
-
Selectfluor®
-
Dry acetonitrile
-
Diethyl ether
-
Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve the 1,2-dihydropyridine derivative in dry acetonitrile.
-
In a separate flask, prepare a solution of Selectfluor® (1.0 equivalent) in dry acetonitrile.
-
Cool the solution of the 1,2-dihydropyridine to 0 °C using an ice bath.
-
Slowly add the Selectfluor® solution dropwise to the stirred 1,2-dihydropyridine solution at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 3-fluoro-3,6-dihydropyridines can often be used in the next step without further purification.
-
Characterize the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS to confirm the structure and purity.
Data Presentation: Reaction of 1,2-Dihydropyridines with Selectfluor®
The following table summarizes the yields of 3-fluoro-3,6-dihydropyridines obtained from the reaction of various 1,2-dihydropyridine derivatives with Selectfluor®. The ratio of diastereomers was determined by ¹⁹F and ¹H NMR spectroscopy.
| Compound | R¹ | R² | Ar | Yield (%) | Diastereomeric Ratio |
| 2a | Me | COOEt | C₆H₅ | 85 | 1:0.1 |
| 2b | Me | COOEt | 4-MeC₆H₄ | 88 | 1:0.1 |
| 2c | Me | COOEt | 4-MeOC₆H₄ | 90 | 1:0.1 |
| 2d | Me | COOEt | 4-FC₆H₄ | 82 | 1:0.1 |
| 2e | Me | COOEt | 4-ClC₆H₄ | 84 | 1:0.1 |
| 2f | Me | COOEt | 4-BrC₆H₄ | 86 | 1:0.1 |
| 2g | Me | COOEt | 4-NO₂C₆H₄ | 75 | 1:0.1 |
| 2h | Me | COOEt | 2-thienyl | 78 | 1:0.1 |
| 2i | Me | CN | C₆H₅ | 80 | 1:0.1 |
| 2j | Ph | COOEt | C₆H₅ | 72 | 1:0.2 |
| 2k | Ph | CN | C₆H₅ | 70 | 1:0.2 |
Yields are for the product after extraction with diethyl ether.
Conversion of 3-Fluoro-3,6-dihydropyridines to Fluorinated Pyridines
The synthesized 3-fluoro-3,6-dihydropyridines can be readily converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride (B91410).[1] This can occur spontaneously upon standing in solution or can be facilitated under mild conditions.
Logical Relationship: Synthesis of Fluorinated Pyridines
Caption: Pathway from 1,2-dihydropyridines to fluorinated pyridines.
Detailed Experimental Protocol for HF Elimination
Materials:
-
3-fluoro-3,6-dihydropyridine derivative
-
Deuterochloroform (CDCl₃) or other suitable solvent
-
NMR tube
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Dissolve the 3-fluoro-3,6-dihydropyridine in deuterochloroform.
-
Store the solution at room temperature for 2-4 days.
-
Monitor the elimination of hydrogen fluoride and the formation of the corresponding pyridine by ¹H NMR spectroscopy.
-
Once the conversion is complete, concentrate the solution.
-
Purify the resulting pyridine derivative by column chromatography on silica (B1680970) gel.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Data Presentation: Yields of Fluorinated Pyridines
The following table presents the isolated yields of various fluorinated pyridines after the elimination of hydrogen fluoride from the corresponding 3-fluoro-3,6-dihydropyridines.
| Starting Compound | R¹ | R² | Ar | Product | Yield (%) |
| 2a | Me | COOEt | C₆H₅ | 3a | 88 |
| 2b | Me | COOEt | 4-MeC₆H₄ | 3b | 91 |
| 2c | Me | COOEt | 4-MeOC₆H₄ | 3c | 90 |
| 2d | Me | COOEt | 4-FC₆H₄ | 3d | 85 |
| 2e | Me | COOEt | 4-ClC₆H₄ | 3e | 87 |
| 2f | Me | COOEt | 4-BrC₆H₄ | 3f | 89 |
| 2g | Me | COOEt | 4-NO₂C₆H₄ | 3g | 72 |
| 2h | Me | COOEt | 2-thienyl | 3h | 78 |
| 2i | Me | CN | C₆H₅ | 3i | 82 |
| 2j | Ph | COOEt | C₆H₅ | 3j | 75 |
| 2k | Ph | CN | C₆H₅ | 3k | 74 |
Yields are for the isolated product after column chromatography.
Other Fluorination Strategies
While electrophilic fluorination with Selectfluor® is a prominent method, other strategies for the synthesis of fluorinated dihydropyridines and related structures exist. These include:
-
Trifluoromethylation: The introduction of a trifluoromethyl (CF₃) group is of significant interest in medicinal chemistry.[3] This can be achieved through various methods, including the use of trifluoromethylating reagents or by constructing the dihydropyridine ring from trifluoromethyl-containing building blocks.[4][5]
-
Electrochemical Fluorination: This method offers an alternative approach to introduce fluorine atoms.[6][7][8] It can provide a high degree of control over the reaction and may be applicable to a broader range of substrates. Recent advancements have focused on using more accessible and less hazardous fluorine sources.[9]
-
Nucleophilic Fluorination: While less common for dihydropyridines, nucleophilic fluorination using reagents like DMPU/HF can be employed for the synthesis of related fluorinated heterocycles such as piperidines and tetrahydropyrans.[10]
Further research and development in these areas continue to expand the toolbox for the synthesis of novel fluorinated dihydropyridines and their analogs for various applications.
References
- 1. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. researchgate.net [researchgate.net]
- 5. A concise one-pot synthesis of trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydronaphthyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Selective electrochemical fluorination of organic molecules and macromolecules in ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Electrochemical Fluorination of Organic Compounds Using a Hexafluorosilicate Salt as an Inexpensive and Widely Available Fluorine Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Hydrogenation of Fluoropyridines to Access Fluorinated Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated piperidines are highly sought-after structural motifs in modern drug discovery and development. The introduction of fluorine atoms into the piperidine (B6355638) scaffold can significantly modulate key physicochemical and pharmacological properties, including metabolic stability, pKa, lipophilicity, and binding affinity. The catalytic hydrogenation of readily available fluoropyridines represents a direct and atom-economical approach to these valuable building blocks. However, this transformation presents unique challenges, including the propensity for hydrodefluorination and catalyst poisoning.
These application notes provide detailed protocols for three distinct and effective methods for the hydrogenation of fluoropyridines, enabling access to a diverse range of mono- and multi-fluorinated piperidines. The methodologies covered are:
-
Heterogeneous Palladium-Catalyzed Hydrogenation: A robust and operationally simple method utilizing a commercially available palladium catalyst.[1]
-
Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH): A process that affords all-cis-(multi)fluorinated piperidines with high diastereoselectivity.
-
Platinum Oxide (PtO₂)-Catalyzed Hydrogenation: A classic method employing Adams' catalyst in an acidic medium.[2][3]
I. Heterogeneous Palladium-Catalyzed Hydrogenation
This method, developed by Nairoukh, Glorius, and coworkers, offers a robust and practical approach for the cis-selective hydrogenation of fluoropyridines. A key feature of this protocol is its tolerance to air and moisture, making it particularly attractive for broad application in synthesis.[1] The use of a Brønsted acid is crucial for protonating the substrate and product, which enhances catalyst activity and minimizes side reactions.[1]
Data Presentation
Table 1: Palladium-Catalyzed Hydrogenation of Various Fluoropyridines [1]
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 3-Fluoropyridine | cis-3-Fluoropiperidine | 88 | >20:1 |
| 2 | 3,5-Difluoropyridine | cis,cis-3,5-Difluoropiperidine | 67 | >20:1 |
| 3 | 2-Fluoro-5-picoline | cis-2-Fluoro-5-methylpiperidine | 75 | >20:1 |
| 4 | 3-Fluoro-2-phenylpyridine | cis-3-Fluoro-2-phenylpiperidine | 72 | 10:1 |
| 5 | 5-Fluoro-2-(p-tolyl)pyridine | cis-5-Fluoro-2-(p-tolyl)piperidine | 65 | >20:1 |
| 6 | 2-(4-Chlorophenyl)-5-fluoropyridine | cis-2-(4-Chlorophenyl)-5-fluoropiperidine | 58 | >20:1 |
Yields are for the isolated, protected (e.g., Cbz) piperidine. Reactions were generally carried out at 50 bar H₂ and 80 °C for 24 h.
Experimental Protocol
General Procedure for the Palladium-Catalyzed Hydrogenation of Fluoropyridines:
-
To a pressure-resistant reaction vessel equipped with a magnetic stir bar, add the fluoropyridine substrate (1.0 mmol, 1.0 equiv.).
-
Add Pd(OH)₂/C (20 wt%, 5 mol%).
-
Add methanol (B129727) (MeOH, 0.2 M).
-
Add aqueous hydrochloric acid (HCl, 4 M, 1.2 equiv.).
-
Seal the reaction vessel and purge with hydrogen gas (H₂) three times.
-
Pressurize the vessel to 50 bar with H₂.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
The resulting crude mixture can be worked up in one of two ways:
-
For isolation of the free piperidine: Filter the reaction mixture through a pad of Celite®, wash the filter cake with MeOH, and concentrate the filtrate under reduced pressure. The resulting hydrochloride salt can be used as is or neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent.
-
For in situ protection (e.g., with Cbz-Cl): Filter the reaction mixture through Celite® and wash with MeOH. Concentrate the filtrate, then redissolve the residue in a suitable solvent (e.g., CH₂Cl₂). Add a base (e.g., triethylamine, 3.0 equiv.) and the protecting group reagent (e.g., benzyl (B1604629) chloroformate, 1.2 equiv.) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS). Work up accordingly to isolate the protected piperidine.
-
Visualization
Caption: Workflow for Pd-catalyzed hydrogenation.
II. Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH)
This one-pot, two-step process developed by Glorius and coworkers provides highly diastereoselective access to all-cis-(multi)fluorinated piperidines.[2][4] The initial dearomatization step using pinacol (B44631) borane (B79455) (HBpin) facilitates the subsequent hydrogenation, overcoming common issues of catalyst poisoning and hydrodefluorination.[4] It is critical that all reagents and solvents are dry, as water can deactivate the catalyst.[4]
Data Presentation
Table 2: Rhodium-Catalyzed Dearomatization-Hydrogenation of Fluoropyridines
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 3-Fluoropyridine | cis-3-Fluoropiperidine | 85 | >20:1 |
| 2 | 3,5-Difluoropyridine | cis,cis-3,5-Difluoropiperidine | 78 | >20:1 |
| 3 | 2,3,5-Trifluoropyridine | cis,cis,cis-2,3,5-Trifluoropiperidine | 62 | >20:1 |
| 4 | 3-Fluoro-5-(trifluoromethyl)pyridine | cis-3-Fluoro-5-(trifluoromethyl)piperidine | 71 | >20:1 |
| 5 | 4-tert-Butyl-3-fluoropyridine | cis-4-tert-Butyl-3-fluoropiperidine | 80 | >20:1 |
| 6 | 3-Fluoro-5-methoxypyridine | cis-3-Fluoro-5-methoxypiperidine | 75 | >20:1 |
Yields are for the isolated, TFA-protected piperidine. Reactions were generally carried out at 50 bar H₂ and room temperature to 40 °C for 24 h.
Experimental Protocol
General Procedure for the Rhodium-Catalyzed Dearomatization-Hydrogenation:
-
In a glovebox, add the rhodium-carbene catalyst (e.g., [Rh(COD)Cl]₂ with a suitable N-heterocyclic carbene ligand, 2.5 mol%) and activated molecular sieves (4 Å) to an oven-dried pressure-resistant reaction vessel.
-
Add anhydrous tetrahydrofuran (B95107) (THF, 0.1 M).
-
Add the fluoropyridine substrate (1.0 mmol, 1.0 equiv.).
-
Add pinacol borane (HBpin, 2.0 equiv.).
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel to 50 bar with H₂.
-
Stir the reaction mixture at room temperature (or up to 40 °C for less reactive substrates) for 24 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
To prevent the loss of volatile products, add trifluoroacetic anhydride (B1165640) (TFAA, 2.0 equiv.) to the crude reaction mixture and stir for 1 hour to form the TFA-protected piperidine.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Visualization
Caption: Workflow for Rh-catalyzed DAH process.
III. Platinum Oxide (PtO₂)-Catalyzed Hydrogenation
This classical method utilizes Adams' catalyst (PtO₂) for the hydrogenation of pyridines. The reaction is typically performed in an acidic solvent, such as glacial acetic acid, which activates the pyridine (B92270) ring towards reduction.[2][5]
Data Presentation
Table 3: Platinum Oxide-Catalyzed Hydrogenation of Fluoropyridines [2]
| Entry | Substrate | H₂ Pressure (bar) | Time (h) | Product | Yield |
| 1 | 2-Fluoropyridine | 50 | 6 | 2-Fluoropiperidine | High |
| 2 | 2-Bromopyridine | 50 | 6 | 2-Bromopiperidine | High |
| 3 | 2-Methylpyridine | 70 | 4-6 | 2-Methylpiperidine | High |
| 4 | 3-Methylpyridine | 70 | 4-6 | 3-Methylpiperidine | High |
| 5 | 3-Phenylpyridine | 60 | 8 | 3-Phenylpiperidine | High |
Yields reported as "High" in the source literature. Reactions performed at room temperature.
Experimental Protocol
General Procedure for PtO₂-Catalyzed Hydrogenation:
-
To a high-pressure reaction vessel, add the substituted pyridine (1.0 g).
-
Add glacial acetic acid (5 mL).
-
Add PtO₂ (5 mol%).
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor with H₂ to the desired pressure (50-70 bar).
-
Stir the reaction mixture at room temperature for the required time (typically 4-10 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the reactor.
-
Quench the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until the acetic acid is neutralized (caution: gas evolution).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter through Celite®, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired piperidine derivative.
Visualization
Caption: Workflow for PtO₂-catalyzed hydrogenation.
Conclusion
The choice of method for the hydrogenation of fluoropyridines will depend on the specific substrate, the desired stereochemical outcome, and the available laboratory equipment. The heterogeneous palladium-catalyzed method offers operational simplicity and robustness. The rhodium-catalyzed DAH process is superior for achieving all-cis-(multi)fluorinated piperidines with high diastereoselectivity. The classical PtO₂-catalyzed hydrogenation remains a viable and effective option for a range of substituted pyridines. These detailed protocols and comparative data should serve as a valuable resource for researchers in the synthesis and application of fluorinated piperidines.
References
Troubleshooting & Optimization
Challenges and side reactions in 2,6-Difluoropyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-difluoropyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the halogen exchange (Halex) reaction, starting from 2,6-dichloropyridine (B45657) and using an alkali metal fluoride (B91410), such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane.[1][2][3]
Q2: My reaction is very slow and the yield of this compound is low. What are the potential causes and solutions?
Low reaction rates and yields can be attributed to several factors:
-
Reaction Temperature: The reaction rate is highly dependent on temperature. At 150°C in DMSO, achieving an 80% yield can take 25-30 hours.[1][2] Increasing the temperature can improve the rate, but operating at excessively high temperatures (e.g., above 190°C in DMSO) can lead to solvent decomposition.[1] A recommended temperature range is between 175°C and 192°C.[1]
-
Moisture: The presence of water can hinder the reaction. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Fluorinating Agent: The choice and quality of the fluorinating agent are critical. Anhydrous spray-dried potassium fluoride is often used. The molar ratio of KF to the dichloropyridine should be sufficient to drive the reaction to completion; ratios of up to 10:1 can be used, though a smaller excess is more economical.[1]
-
Catalyst: The use of a phase-transfer catalyst, such as tetramethylammonium (B1211777) chloride, can enhance the reaction rate at lower temperatures.[2]
Q3: I am observing a significant amount of 2-chloro-6-fluoropyridine (B1582542) as a byproduct. How can I minimize this?
The formation of 2-chloro-6-fluoropyridine is an indication of incomplete reaction. To drive the reaction towards the desired product, you can:
-
Increase Reaction Time: Monitor the reaction progress by GC or NMR and continue until the intermediate is consumed.
-
Increase Temperature: Cautiously increasing the reaction temperature within the optimal range can favor the formation of the difluorinated product.[1]
-
Increase Molar Ratio of Fluorinating Agent: A larger excess of KF can help push the equilibrium towards the final product.[1]
Q4: My reaction mixture is turning dark, and I am isolating several byproducts, including some with a sulfur smell. What is happening?
This is likely due to the decomposition of the DMSO solvent, especially if operating at high temperatures (around 189°C and above).[1][2] This decomposition can be accelerated by the presence of acids, such as residual HF in the KF.[1] The decomposition products of DMSO can react with the pyridine (B92270) species to form methylthio-substituted pyridines.[1]
To mitigate this:
-
Control Temperature: Maintain the reaction temperature within the recommended range.
-
Use High-Purity KF: Utilize KF with a very low HF content.
-
Neutralize Acidity: The addition of a small amount of a base, like potassium hydroxide, can neutralize any residual HF, though some bases like potassium carbonate have been shown to slow the main reaction.[1]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Reaction temperature too low. | Gradually increase the temperature, monitoring for solvent decomposition. Optimal range is typically 175-192°C.[1] |
| Insufficient reaction time. | Monitor the reaction by GC or NMR and extend the reaction time. Reactions at lower temperatures may require 25-30 hours.[1][2] | |
| Presence of moisture. | Ensure all reagents and solvents are anhydrous. Use oven-dried glassware and maintain an inert atmosphere.[4] | |
| Inefficient fluorinating agent. | Use spray-dried, anhydrous KF with a small particle size to maximize surface area.[1] | |
| High levels of 2-chloro-6-fluoropyridine | Incomplete reaction. | Increase reaction time, temperature, or the molar ratio of the fluorinating agent.[1] |
High Impurity Profile
| Symptom | Possible Cause | Suggested Solution |
| Formation of methylthio-substituted pyridines | DMSO solvent decomposition. | Maintain reaction temperature below 189°C. Use high-purity KF with low HF content. Consider adding a base like KOH to neutralize trace acids.[1] |
| Presence of HF in KF. | Use KF with minimal HF content (<0.01%). The presence of HF significantly accelerates DMSO decomposition and byproduct formation.[1] | |
| Unidentified byproducts | Reagent impurities. | Ensure the purity of the starting 2,6-dichloropyridine and other reagents.[4] |
Experimental Protocols
General Procedure for the Synthesis of this compound from 2,6-Dichloropyridine
This protocol is a generalized procedure based on common practices reported in the literature.[1][5]
Materials:
-
2,6-Dichloropyridine
-
Anhydrous Potassium Fluoride (KF)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (a molar excess, e.g., 2.2 equivalents) and anhydrous DMSO.
-
Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 180-185°C).
-
Slowly add the 2,6-dichloropyridine (1 equivalent) to the heated mixture.
-
Maintain the reaction at this temperature and monitor its progress by taking aliquots and analyzing them by GC-MS or 19F NMR.
-
Upon completion (typically after several hours, depending on the temperature), cool the reaction mixture to room temperature.
-
The product, this compound, can be isolated by distillation from the reaction mixture.[1] The crude product can then be further purified if necessary.
Visualizations
Caption: Troubleshooting logic for low yield issues.
Caption: Common side reactions and their mitigation strategies.
References
- 1. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 2. US4031100A - Process for making this compound - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 1513-65-1 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for Modifying Fluoropyridines
Welcome to the technical support center for the modification of fluoropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the modification of fluoropyridines, providing actionable solutions and explanations.
Nucleophilic Aromatic Substitution (SNAr)
Question 1: I am observing low to no yield in my SNAr reaction with a fluoropyridine. What are the potential causes and how can I improve it?
Answer: Low or no yield in SNAr reactions with fluoropyridines can stem from several factors. The primary areas to investigate are the reactivity of your nucleophile, the reaction conditions, and the stability of your starting material.
-
Nucleophile Reactivity: Ensure your nucleophile is sufficiently strong for the substitution. If you are using a neutral nucleophile (e.g., an alcohol or amine), the addition of a non-nucleophilic base is crucial to generate the more reactive anionic form (e.g., alkoxide or amide).
-
Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[1][2]
-
Temperature: Increasing the reaction temperature (typically in the range of 80-150 °C) can significantly enhance the reaction rate.[2][3][4] However, be mindful of potential decomposition of your starting material at very high temperatures.[5]
-
Base: For reactions involving amine nucleophiles, potassium carbonate is a common choice.[1][2] For alcohol-based nucleophiles, a stronger base like sodium hydride is often used to generate the alkoxide in situ before adding the fluoropyridine.[1]
-
-
Starting Material Decomposition: Fluoropyridines can be susceptible to decomposition, especially under harsh basic conditions or at elevated temperatures.[5] If you observe discoloration of your reaction mixture (e.g., turning dark brown or black), it could be a sign of decomposition.[5] Consider using a weaker base or lowering the reaction temperature to mitigate this.[5]
Question 2: My fluoropyridine starting material appears to be decomposing during the reaction. How can I prevent this?
Answer: Decomposition of fluoropyridines is a common issue and can manifest as discoloration of the reaction mixture or the formation of unexpected byproducts.[5] The primary decomposition pathways include nucleophilic aromatic substitution by trace nucleophiles (like water), defluorination, and thermal degradation.[5]
To minimize decomposition:
-
Use Anhydrous Conditions: Ensure all your reagents and solvents are dry. Moisture can lead to hydrolysis of the C-F bond, especially in the presence of a base.[5]
-
Select a Non-Hydroxide Base: If possible, use non-hydroxide bases like K₃PO₄, Cs₂CO₃, or CsF instead of bases like NaOH or KOH, particularly if water is present.[5]
-
Optimize Temperature: Avoid excessively high temperatures. Start with a lower temperature (e.g., 60-80 °C) and gradually increase it if the reaction is too slow.[5]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Question 3: I am experiencing low yields in the Suzuki-Miyaura coupling of my fluoropyridine. What should I troubleshoot?
Answer: Low yields in Suzuki-Miyaura couplings involving fluoropyridines can be attributed to several factors, including catalyst deactivation, issues with the boronic acid/ester, and inappropriate reaction conditions.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-deficient partners like fluoropyridines, catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos) are often effective.[6] Pre-catalysts like (XPhos)Pd G2 can also be beneficial.[6] A common starting point for catalyst screening is Pd(dppf)Cl₂.[7][8]
-
Protodeboronation of Boronic Acid: Polyfluorinated boronic acids can be unstable under basic conditions and undergo protodeboronation, where the C-B bond is cleaved.[6] To mitigate this, consider converting the boronic acid to a more stable pinacol (B44631) ester.[9] Using milder bases or ensuring a rapid cross-coupling reaction to outcompete deboronation is also a key strategy.[6]
-
Base and Solvent: The choice of base is crucial. K₃PO₄ is often a good choice for these couplings.[5][6] Anhydrous solvents like dioxane or toluene (B28343) are typically used.[5] The presence of water can sometimes be beneficial, but its amount should be carefully controlled.[8]
-
Catalyst Deactivation: The formation of palladium black indicates catalyst decomposition.[7][10] This can be caused by the presence of oxygen, impurities, or excessively high temperatures.[10][11] Ensure your reagents and solvents are properly degassed and the reaction is run under an inert atmosphere.[11]
Question 4: I am observing significant homocoupling of my alkyne (Glaser coupling) in a Sonogashira reaction with a fluoropyridine. How can I suppress this side reaction?
Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[12]
Here are strategies to minimize it:
-
Copper-Free Conditions: The most effective way to avoid Glaser coupling is to use a copper-free Sonogashira protocol.[10][13] These methods often rely on specific ligands and bases to facilitate the catalytic cycle without copper.
-
Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of alkynes.[10][11] It is critical to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere throughout the reaction.[11][12]
-
Reduce Copper Loading: If a copper co-catalyst is necessary, reducing its concentration can help minimize homocoupling.[10]
-
Slow Addition of Alkyne: In some cases, the slow addition of the terminal alkyne to the reaction mixture can favor the desired cross-coupling over homocoupling.[10]
C-H Functionalization
Question 5: I am struggling with poor regioselectivity in the C-H functionalization of my fluoropyridine. How can I control which position is functionalized?
Answer: Achieving high regioselectivity in the direct C-H functionalization of pyridines is a significant challenge due to the electronic nature of the ring.[14][15][16]
Strategies to improve regioselectivity include:
-
Directing Groups: Installing a directing group on the pyridine (B92270) ring can guide the catalyst to a specific C-H bond, allowing for functionalization at a desired position.[16]
-
Catalyst and Ligand Control: The choice of catalyst and ligands can influence the site of C-H activation. For instance, bulky ligands may direct functionalization to less sterically hindered positions.[16]
-
Temporary Dearomatization: This modern strategy involves the temporary conversion of the pyridine into a more electron-rich, non-aromatic intermediate. This intermediate can then react with an electrophile at a specific position before rearomatizing.[16]
-
Solvent and Base Effects: The solvent and base can also play a significant role in directing the regioselectivity of the reaction.[17] Systematic screening of these parameters is often necessary.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data for optimizing various reaction conditions for the modification of fluoropyridines.
Table 1: General Conditions for Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines
| Parameter | Recommended Conditions | Notes |
| Solvent | DMSO, DMF, NMP, THF | Aprotic polar solvents are generally preferred.[1][2] |
| Temperature | 80 - 150 °C | Higher temperatures often increase reaction rates.[2][3][4] |
| Base | K₂CO₃, Cs₂CO₃ (for amines); NaH (for alcohols) | The choice of base depends on the nucleophile.[1][2] |
| Nucleophile Eq. | 1.1 - 2.0 equivalents | A slight excess of the nucleophile is typically used.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent side reactions and decomposition. |
Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of Fluoropyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane/Water | 65 - 100 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | THF | Room Temp - 40 |
| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane or Toluene | 80 |
| (XPhos)Pd G2 | - | K₃PO₄ | THF/Water | Room Temp - 40 |
Data compiled from sources[5][6][7][8].
Table 3: Troubleshooting Low Yields in Sonogashira Coupling of Halofluoropyridines
| Issue | Potential Cause | Recommended Action |
| No or Low Yield | Low reactivity of aryl halide | Switch to a more reactive halide (I > Br > Cl).[10][13] |
| Catalyst deactivation | Ensure anhydrous and degassed reagents/solvents.[10][11] | |
| Inefficient base | Use a stronger base like Cs₂CO₃ or an amine base.[13] | |
| Alkyne Homocoupling | Presence of oxygen and copper(I) | Implement a copper-free protocol or ensure strict anaerobic conditions.[10][12][13] |
| Decomposition | Reaction temperature too high | Lower the reaction temperature.[13] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the fluoropyridine (1.0 eq), the amine nucleophile (1.2 - 2.0 eq), and potassium carbonate (2.0 eq).[1]
-
Add anhydrous DMSO to dissolve the reactants (typically at a concentration of 0.1 - 0.5 M).[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.[1]
-
Pour the reaction mixture into water and extract with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.[1]
General Protocol for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried reaction vessel, add the fluoropyridine (1.0 eq), the arylboronic acid or ester (1.5 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq).[5][6]
-
Seal the vessel and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by repeated cycles of vacuum and backfilling.[6]
-
Add the degassed anhydrous solvent (e.g., dioxane or THF).[5][6]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.[5][8]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in SNAr reactions.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Improving yield and purity in nucleophilic substitution of 2,6-Difluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in optimizing the nucleophilic substitution of 2,6-difluoropyridine. Our goal is to help you improve reaction yields and product purity by addressing common experimental challenges.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the nucleophilic aromatic substitution (SNAr) of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficiently activated nucleophile: For alcohols or thiols, the neutral species is often not nucleophilic enough to react efficiently. | Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) to fully deprotonate the nucleophile, generating the more reactive alkoxide or thiolate. |
| Suboptimal solvent: The solvent may not adequately stabilize the charged intermediate (Meisenheimer complex). | Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents can help stabilize the charged intermediate, thereby accelerating the reaction rate.[1] | |
| Low reaction temperature: The activation energy for the reaction may not be reached. | Increase the reaction temperature. Typical temperature ranges for these reactions are between 80-120 °C.[2] Monitor for potential side reactions at higher temperatures. | |
| Low Yield of Monosubstituted Product | Formation of di-substituted product: The monosubstituted product can undergo a second substitution, especially with an excess of the nucleophile. | Control stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nucleophile.[1] Lower the reaction temperature: This can enhance selectivity for the first substitution.[1] Reduce reaction time: Monitor the reaction closely using TLC or LC-MS and stop the reaction once the starting material is consumed.[1] |
| Product loss during workup: The product may be lost during extraction or purification steps. | Optimize workup procedure: Ensure the pH is appropriate for your product's stability and solubility during aqueous extraction. Choose a suitable purification method: Flash column chromatography on silica (B1680970) gel is a common and effective method for purifying substituted pyridines.[3] | |
| Low Purity of Isolated Product | Presence of unreacted starting material: The reaction may not have gone to completion. | Increase reaction time or temperature. Ensure efficient purification: Use a suitable eluent system for column chromatography to achieve good separation. |
| Formation of side products: Besides di-substitution, side reactions with the solvent or impurities can occur. | Use high-purity, anhydrous, and degassed solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. | |
| Reaction Stalls or is Sluggish | Deactivation of the pyridine (B92270) ring: If the nucleophile or other substituents are electron-donating, they can reduce the electrophilicity of the pyridine ring. | Consider a stronger activating group on the nucleophile if possible. Increase temperature and/or reaction time. Use a more polar solvent to better stabilize the intermediate. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive towards nucleophiles at the 2 and 6 positions?
The fluorine atoms at the C2 and C6 positions of the pyridine ring are highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the pyridine nitrogen and the fluorine atoms themselves, which makes the ring electron-deficient and susceptible to attack by nucleophiles.
Q2: I am observing di-substitution instead of the desired mono-substitution. What are the key parameters to control for achieving monosubstitution?
To favor monosubstitution, you should carefully control the stoichiometry of your reactants. Using a small excess of the nucleophile (typically 1.0 to 1.2 equivalents) is recommended. Additionally, running the reaction at a lower temperature and for a shorter duration can significantly improve selectivity for the monosubstituted product.[1] It is crucial to monitor the reaction progress closely by TLC or LC-MS and to stop the reaction as soon as the this compound has been consumed.[1]
Q3: What is the best type of solvent for this reaction?
Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally the best choices. These solvents are effective at solvating the charged Meisenheimer intermediate formed during the SNAr reaction, which helps to lower the activation energy and accelerate the reaction rate.[1]
Q4: My alcohol nucleophile is not reacting with this compound. What should I do?
Alcohols are often not nucleophilic enough to react directly. You will likely need to deprotonate the alcohol to form the more nucleophilic alkoxide. Using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) is a common strategy.
Q5: How can I purify my final product?
Standard purification techniques for organic compounds are typically effective. Flash column chromatography on silica gel is a widely used method for purifying substituted pyridines.[3] The choice of eluent will depend on the polarity of your product. Distillation can be used for liquid products, and recrystallization may be suitable for solid products.
Q6: What is the typical temperature range for these reactions?
The reaction temperature can vary depending on the nucleophile and solvent used. However, a general range of 80-120 °C is common for promoting the reaction without excessive side product formation.[2] It is always best to start with a lower temperature and gradually increase it while monitoring the reaction progress.
Q7: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material and the appearance of the product and any byproducts. This allows you to determine the optimal reaction time and prevent the formation of di-substituted products.[1]
Data Presentation
The following tables summarize typical yields for the nucleophilic substitution of this compound with various nucleophiles under different conditions.
Table 1: Reaction of this compound with Various Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield of Monosubstituted Product (%) |
| Ammonia | - | Ammonium (B1175870) Hydroxide (B78521) Solution | 105 | 15 | 94 |
| Benzylamine | Triethylamine | Ethanol (B145695) | Reflux | 2-4 | Not specified, but a general protocol exists |
| Morpholine | K2CO3 | DMF | 80 | 12 | 85 |
| Piperidine | K2CO3 | DMSO | 100 | 6 | 92 |
| Aniline | NaH | THF | 65 | 24 | 78 |
Note: Yields are highly dependent on the specific reaction conditions and purification methods.
Table 2: Effect of Solvent on the Reaction of this compound with Sodium Methoxide
| Solvent | Temperature (°C) | Time (h) | Yield of 2-fluoro-6-methoxypyridine (B45670) (%) |
| Methanol | Reflux | 6 | 88 |
| THF | 65 | 12 | 75 |
| DMF | 100 | 4 | 95 |
| DMSO | 100 | 4 | 93 |
Note: This data is representative and actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-fluoropyridine
This protocol describes the reaction of this compound with ammonia.
-
Materials:
-
This compound
-
Ammonium hydroxide solution (28-30%)
-
Steel reaction tube
-
Ice bath
-
Filtration apparatus
-
Cold water
-
-
Procedure:
-
Dissolve this compound (e.g., 50 g, 434 mmol) in ammonium hydroxide solution (200 mL) in a steel reaction tube.
-
Seal the tube and heat the reaction mixture to 105 °C for 15 hours.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water.
-
Dry the solid to obtain 6-fluoro-2-pyridinamine. A typical yield for this reaction is around 94%.[4]
-
Protocol 2: General Procedure for Reaction with an Amine using a Base
This protocol outlines a general method for the reaction of a substituted nitropyridine with an amine, which can be adapted for this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Ethanol
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve the this compound in ethanol.
-
Add the amine nucleophile, followed by triethylamine.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: The SNAr mechanism for the substitution of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Decision Tree for Optimizing Reaction Conditions
Caption: A decision tree to guide the optimization of reaction parameters.
References
Troubleshooting low yields in Suzuki-Miyaura coupling of fluoropyridines
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of fluoropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to overcome common challenges and optimize reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki-Miyaura coupling of fluoropyridines, offering potential causes and actionable solutions in a question-and-answer format.
Q1: Why is the yield of my Suzuki coupling reaction with a fluoropyridine consistently low or non-existent?
Answer:
Low yields in the Suzuki coupling of fluoropyridines are a common challenge and can stem from several factors, primarily related to the electron-deficient nature of the pyridine (B92270) ring and the stability of the reagents.[1] Key areas to investigate include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species.[1] The use of bulky, electron-rich phosphine (B1218219) ligands can often mitigate this by sterically shielding the palladium center.[1] Additionally, the active Pd(0) catalyst is sensitive to oxygen, and inadequate degassing can lead to its deactivation.[2]
-
Inefficient Oxidative Addition: While the C-F bond is strong, the focus is often on coupling at a C-Cl, C-Br, or C-I position on the fluoropyridine. For less reactive C-Cl bonds, oxidative addition can be slow, requiring higher temperatures and more active catalyst systems.[3][4]
-
Protodeboronation of the Boronic Acid/Ester: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions.[5][6][7] Fluoropyridines, being electron-deficient, can exacerbate this issue with certain boronic acids.[8]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. For instance, some anhydrous couplings require a small amount of water to proceed effectively.[9]
Solutions:
-
Catalyst and Ligand Screening: If standard catalysts like Pd(PPh₃)₄ are inefficient, switch to more robust systems.[4] Buchwald-type ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or a pre-formed catalyst are often more effective for these challenging substrates.[5][10][11]
-
Use More Stable Boron Reagents: Instead of boronic acids, consider using more stable boronic esters (e.g., pinacol (B44631) or MIDA esters) or potassium organotrifluoroborate salts.[1][6][7] These reagents often exhibit a "slow-release" of the boronic acid, minimizing its concentration and thus reducing side reactions like protodeboronation and homocoupling.[7][12][13]
-
Optimize the Base and Solvent System: A screening of bases is recommended.[3] Weaker bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred over strong hydroxides to minimize protodeboronation.[2][6] The solvent must sufficiently dissolve the reactants; common choices include dioxane/water, toluene/water, or DMF.[9][10][14]
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen to prevent catalyst deactivation.[2]
Q2: I'm observing a significant amount of the deboronated arene from my boronic acid coupling partner. What is causing this protodeboronation and how can I prevent it?
Answer:
Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, which consumes your nucleophile and reduces the yield.[6] This is a frequent issue, especially with electron-deficient or heteroaromatic boronic acids.[6][7]
Potential Causes:
-
Base-Catalyzed Decomposition: The base required for the Suzuki coupling can also catalyze the protodeboronation of the boronic acid.[6]
-
Presence of Water: Water can be a proton source for this side reaction.[6] While some water is often beneficial for the Suzuki reaction, excessive amounts can be detrimental.[6][15]
-
High Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[6]
-
Instability of the Boronic Acid: Some boronic acids, particularly certain heteroaromatic ones like 2-pyridylboronic acid, are inherently unstable.[1][7][16]
Solutions:
| Strategy | Details |
| Modify the Boron Source | Switch from a boronic acid to a more stable derivative like a pinacol boronic ester, MIDA boronate ester, or a potassium aryltrifluoroborate salt.[6][7] These are generally more robust and less prone to protodeboronation.[6][7] |
| Optimize the Base | Use weaker, non-nucleophilic bases. K₃PO₄, Cs₂CO₃, and KF are often good choices.[3][6] Avoid strong bases like NaOH or KOH. |
| Control Water Content | While anhydrous conditions can sometimes be used, often a carefully controlled amount of water is necessary to dissolve the base and facilitate transmetalation.[9][10] A common solvent system is dioxane/water (e.g., 4:1).[10] |
| Lower Reaction Temperature | Run the reaction at the lowest effective temperature that still promotes the desired coupling.[4] This can reduce the rate of side reactions more than the main reaction. |
| Use Additives | In some challenging cases, the addition of copper(I) salts has been shown to facilitate the transmetalation of 2-heterocyclic boronates, potentially outcompeting protodeboronation.[17] |
Q3: My reaction is producing a lot of biaryl homocoupling product from the boronic acid. How can I minimize this?
Answer:
Homocoupling of the boronic acid is another common side reaction that consumes the boronic acid and complicates purification.[3]
Potential Causes:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid, often mediated by the palladium catalyst.[3][4]
-
High Catalyst Loading: Excessive amounts of catalyst can sometimes favor the homocoupling pathway.[4]
-
Inefficient Transmetalation: If the transmetalation step is slow, the opportunity for side reactions like homocoupling increases.
Solutions:
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture before adding the catalyst.[3][10] Techniques like sparging with an inert gas or using several freeze-pump-thaw cycles are effective.[4]
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid derivative, but avoid a large excess which can favor homocoupling.[3]
-
Optimize Catalyst Loading: While sufficient catalyst is needed, try incrementally reducing the catalyst loading to find the optimal balance.[4]
-
Order of Addition: Adding the catalyst last to the fully assembled and degassed reaction mixture can help minimize premature reactions.[10]
Frequently Asked Questions (FAQs)
Q1: Why are fluoropyridines considered challenging substrates for Suzuki-Miyaura coupling?
The primary challenge arises from the electron-deficient nature of the pyridine ring, which is further enhanced by the electron-withdrawing fluorine substituent. This has two main consequences:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially forming inactive catalyst species and shutting down the catalytic cycle.[1][8]
-
Reactivity of the Halogen: While C-Br and C-I bonds on a fluoropyridine are generally reactive, C-Cl and C-F bonds are much stronger and require more forcing conditions (higher temperatures, more active catalysts) to undergo oxidative addition.[4]
Q2: How do I select the optimal catalyst and ligand?
For challenging substrates like fluoropyridines, standard catalysts such as Pd(PPh₃)₄ may be insufficient.[4] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are generally more effective.[1][11][18] These ligands promote the crucial oxidative addition and reductive elimination steps while sterically discouraging catalyst deactivation by the pyridine nitrogen.
| Ligand Family | Examples | Characteristics & Use Cases |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly active, bulky, and electron-rich. Excellent for coupling aryl chlorides and other challenging substrates.[5][10][19] |
| Ferrocenyl Ligands | dppf | Good general-purpose ligand, often used in initial screening. Effective in many cases, including with sulfonyl fluorides.[15][20] |
| Trialkylphosphines | P(t-Bu)₃, P(o-Tol)₃ | Very electron-rich ligands that can accelerate oxidative addition.[9][21] |
Q3: Which base should I choose?
The base is crucial for activating the boronic acid in the transmetalation step. The choice depends on the stability of your substrates and the solvent system.
| Base | Common Solvents | Notes |
| K₃PO₄ | Dioxane/Water, Toluene | A strong, non-nucleophilic base. Often a good first choice for difficult couplings.[2][3] |
| Cs₂CO₃ | Dioxane/Water, DMF | Highly soluble and effective, but more expensive. Can be beneficial in stubborn reactions.[3][5] |
| K₂CO₃ | Dioxane/Water, Ethanol/Water | A common, milder base. Good for substrates sensitive to strongly basic conditions.[10][14] |
| KF | Anhydrous Dioxane, THF | Fluoride bases can be effective, particularly with trifluoroborate salts.[3] |
Q4: Should I use a boronic acid, a boronic ester, or a trifluoroborate salt?
The choice of boron reagent is a critical parameter for success, especially when dealing with unstable coupling partners.
-
Boronic Acids: Readily available but can be prone to decomposition via protodeboronation and trimerization into boroxines.[6][19][22] Their reactivity can be higher than esters.[15]
-
Pinacol Boronic Esters: Generally more stable to storage and less prone to protodeboronation than the corresponding boronic acids.[1][2][6] They act as a slow-release source of the active boron species.[22][23]
-
MIDA Boronate Esters: Highly stable, crystalline solids that are robust to purification and inert to many reaction conditions, yet are readily deprotected for coupling.[3][6]
-
Potassium Organotrifluoroborates (R-BF₃K): Monomeric, air- and moisture-stable crystalline solids.[12][13] They are more resistant to protodeboronation and serve as excellent slow-release sources of boronic acid under basic Suzuki conditions.[7][13][19]
For fluoropyridine couplings where protodeboronation is a concern, using a pinacol ester or a potassium organotrifluoroborate is highly recommended.[1][6][7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Fluorohalopyridine
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the fluorohalopyridine (1.0 equiv.), the boronic acid ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1][2]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1][2]
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.[4][10]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[3] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions are typically complete within 2-24 hours.[10]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1] Purify the crude product by flash column chromatography.[5]
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
-
Place the solvent in a Schlenk flask with a stir bar. The flask should not be more than half full.
-
Freeze the solvent by placing the flask in a bath of liquid nitrogen until completely solid.
-
Apply a high vacuum to the flask for several minutes to remove gases from above the frozen solvent.
-
Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may see gas bubbles evolve from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed.[4]
-
Backfill the flask with an inert gas (argon or nitrogen) before use.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. scholarship.claremont.edu [scholarship.claremont.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions of Hydrazine and Fluoropyridines
This guide provides essential information, troubleshooting advice, and safety protocols for researchers, scientists, and drug development professionals working with exothermic reactions involving hydrazine (B178648) and fluoropyridines. The nucleophilic aromatic substitution (SNAr) between these compounds is highly energetic and requires careful management to prevent thermal runaway.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with reacting hydrazine and fluoropyridines? A1: The primary hazards stem from two main sources:
-
Thermal Runaway: The reaction is highly exothermic. If the heat generated exceeds the rate of heat removal, the reaction temperature can increase rapidly, leading to a dangerous, self-accelerating cycle known as thermal runaway.[1][2] This can cause the temperature and pressure within the vessel to rise until the point of explosion.[1]
-
Hydrazine Toxicity: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[3][4][5] It can be absorbed through the skin, ingested, or inhaled, causing severe irritation, burns, and damage to internal organs.[5][6] Anhydrous hydrazine is also flammable and can self-ignite at low temperatures.[4][6]
Q2: Why is it critical to control the reaction temperature? A2: Temperature is the most critical parameter. The rate of an exothermic reaction increases exponentially with temperature, while the rate of cooling typically increases linearly.[1] A small increase in temperature can dramatically accelerate the reaction, leading to a rapid spike in heat generation that can overwhelm the cooling system and initiate a thermal runaway.[2]
Q3: What is the role of adding a base to the reaction mixture? A3: Adding a base, such as sodium acetate (B1210297) or potassium carbonate, is a key safety measure.[7][8] The SNAr reaction can generate acidic byproducts (e.g., HCl if starting from a chloropyridine, or HF from fluoropyridine which can form acids).[7][8] These acids can significantly lower the thermal stability and decomposition onset temperature of hydrazine.[7] By neutralizing these acidic byproducts, the base helps maintain the thermal stability of the reaction mixture, increasing the safety margin.[8]
Q4: Can solvent choice impact the safety of the reaction? A4: Yes, solvent selection is crucial. Using a lower-boiling-point solvent can be a safety feature, as it can help dissipate heat through reflux if cooling is lost.[8] However, this alone may not guarantee safety.[7][8] Polar aprotic solvents like DMSO or sulfolane (B150427) are often used to ensure the solubility of fluoride (B91410) salts and promote the SNAr mechanism in Halex reactions.[9]
Troubleshooting Guide
Issue 1: Uncontrolled Exotherm or Temperature Spike
Q: My reaction temperature is rising rapidly despite my cooling system. What should I do and how can I prevent this? A: An uncontrolled temperature spike is a sign of a potential thermal runaway and requires immediate action.
-
Immediate Corrective Actions:
-
Stop the addition of any further reagents.
-
Maximize cooling by lowering the cooling bath temperature.
-
If possible and safe, add a pre-chilled, inert solvent to dilute the reaction mixture.
-
Prepare for emergency quenching if the temperature continues to rise uncontrollably.
-
-
Preventative Measures:
-
Staged Addition: Introduce one reactant gradually or in a diluted form to manage the rate of heat generation.[10] For batch processes, slow, dropwise addition is essential.[2]
-
Use a Base: Incorporate a base like sodium acetate to neutralize acidic byproducts that can destabilize hydrazine.[8]
-
Solvent Selection: Use a lower-boiling-point solvent to provide evaporative cooling as a safety backup.[8]
-
Consider Flow Chemistry: Continuous flow reactors offer superior heat transfer compared to batch reactors, significantly reducing the risk of thermal runaway.[2][11]
-
Issue 2: Low Product Yield or Incomplete Reaction
Q: I am getting a very low yield of my hydrazinylpyridine product. What are the common causes? A: Low yields in the SNAr of pyridines with hydrazine can stem from several factors.
-
Troubleshooting Steps:
-
Increase Temperature: SNAr reactions often require elevated temperatures to proceed efficiently.[12]
-
Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or other analytical methods to ensure it has reached completion.[12]
-
Check Reagent Quality: Ensure the fluoropyridine and hydrazine hydrate (B1144303) are pure. The presence of water can be particularly detrimental in Halex reactions, as it can deactivate the fluoride source.[9]
-
Use Excess Hydrazine: Using a moderate excess of hydrazine hydrate can help drive the reaction to completion, though a very large excess can complicate the work-up.[12]
-
Ensure Inert Atmosphere: Hydrazine can be oxidized by atmospheric oxygen, especially at higher temperatures. Conducting the reaction under an inert atmosphere like nitrogen is recommended.[12][13]
-
Issue 3: Formation of Side Products
Q: My final product is contaminated with impurities. What are the likely side products and how can I avoid them? A: Common side products include di-substituted pyridines and hydrolysis products.
-
Troubleshooting Steps:
-
Di-substitution: If your pyridine (B92270) substrate has multiple leaving groups, the formation of di-hydrazinylpyrimidine is a risk. To avoid this, use a controlled stoichiometric amount of hydrazine (e.g., 1-1.2 equivalents) and maintain a lower reaction temperature.[12]
-
Hydrolysis: The formation of hydroxypyridines can occur if water is present in the reaction mixture, especially in Halex-type reactions where water can compete with the fluoride nucleophile.[9] Always use anhydrous solvents and reagents.
-
Azine Formation: If hydrazine reacts with a carbonyl compound (an impurity or a functional group on the substrate), it can form an azine.[13][14]
-
Issue 4: Difficult Product Isolation and Work-up
Q: How can I safely remove excess hydrazine after the reaction is complete? A: Removing excess hydrazine requires caution due to its toxicity and reactivity.
-
Recommended Procedures:
-
Aqueous Extraction: This is a common and effective method. Hydrazine is soluble in water and can be removed by washing the organic layer with water or a brine solution.[15] If the product is not acid-sensitive, a dilute acid wash (e.g., 1 M HCl) can be used to protonate the hydrazine and extract it into the aqueous phase.[15]
-
Avoid Rotovapping: Do not simply evaporate the reaction mixture on a rotary evaporator outside of a fume hood, as this will release toxic hydrazine vapors.[15]
-
Gentle Removal: For small volumes, placing the reaction flask under a gentle stream of nitrogen overnight inside a fume hood can be an effective way to remove volatile hydrazine.[16] Room temperature vacuum distillation with a cold trap is another safer alternative to heating.[16]
-
Data Presentation
Table 1: Thermal Safety Data for a Hydrazine Condensation Reaction Example
| Parameter | Condition | Value | Criticality | Reference |
| Adiabatic Temperature Rise | Heat of reaction in NMP solvent | 100 °C | Could self-heat beyond decomposition onset | [7][8] |
| Decomposition Onset Temp. | Hydrazine Monohydrate + 0.1M HCl | ~180 °C | Significantly reduced thermal stability | [7] |
| Decomposition Onset Temp. | After addition of K2CO3 (base) | Exothermic event eliminated | Increased thermal stability | [7] |
| Process Criticality Class | Original Process (NMP, no base) | 5 (Violent Decomposition Risk) | Unsafe to scale up | [7] |
| Process Criticality Class | Modified Process (Pyridine, NaOAc base) | 3 (Reduced Severity) | Safe for scale-up | [7] |
Experimental Protocols
Protocol 1: General Procedure for SNAr of a Fluoropyridine with Hydrazine (Batch)
-
Safety: This reaction must be performed in a certified chemical fume hood. Wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and butyl rubber gloves.[5][17] Have an appropriate quenching agent and cooling bath ready.
-
Setup: Assemble a clean, dry, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: Dissolve the fluoropyridine substrate in a suitable solvent (e.g., ethanol, isopropanol) in the reaction flask.[12] If a base is used, add it at this stage.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Hydrazine Addition: Add hydrazine hydrate dropwise via the dropping funnel over a period of 30-60 minutes. Monitor the internal temperature closely during the addition. Do not allow the temperature to rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at the desired temperature (this could range from 0 °C to reflux, depending on the substrate's reactivity).[12]
-
Monitoring: Track the reaction's progress by TLC until the starting material is consumed.[12]
-
Work-up: Once complete, cool the mixture back to room temperature before proceeding with quenching and extraction as described in Protocol 2.
Protocol 2: Quenching and Extraction of Excess Hydrazine
-
Quenching (Optional/If Needed): Slowly and carefully pour the reaction mixture into a beaker of cold water or a saturated aqueous solution of sodium bicarbonate to neutralize any acidic components.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.[15]
-
Washing: Combine the organic layers and wash them sequentially with water and then brine to remove residual hydrazine and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to isolate the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.[13]
Visualizations
References
- 1. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 4. nj.gov [nj.gov]
- 5. arxada.com [arxada.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Hydrazine - Wikipedia [en.wikipedia.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2,6-Difluoropyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 2,6-difluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in performing cross-coupling reactions with this compound?
A1: The main challenges arise from the electronic properties of the this compound substrate. The pyridine (B92270) nitrogen can coordinate to the palladium catalyst, leading to deactivation, a phenomenon often referred to as the "2-pyridyl problem".[1] Additionally, the strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the C-F bonds, making oxidative addition more challenging compared to less fluorinated analogues.
Q2: Which cross-coupling reactions are most commonly and effectively used to functionalize this compound?
A2: Palladium-catalyzed cross-coupling reactions are the most prevalent methods for functionalizing this compound. The most frequently employed reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[1]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[1]
Q3: What general type of catalyst system is recommended for cross-coupling reactions with this compound?
A3: For cross-coupling reactions with electron-deficient and potentially coordinating substrates like this compound, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are highly recommended.[1] These ligands help to stabilize the palladium center, promote efficient oxidative addition and reductive elimination, and shield the metal from coordinating with the pyridine nitrogen.[1]
Q4: Is it possible to achieve mono-functionalization of this compound?
A4: Yes, achieving selective mono-functionalization is possible by carefully controlling the reaction conditions. This typically involves using a stoichiometric equivalent or a slight excess of the coupling partner relative to the this compound substrate. Careful monitoring of the reaction progress is crucial to prevent or minimize the formation of the di-substituted product.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The pyridine nitrogen can poison the palladium catalyst.[1] Use bulkier, more electron-rich ligands (e.g., SPhos, XPhos) to shield the palladium center. Consider using a pre-catalyst designed for challenging substrates. Increase catalyst loading in small increments (e.g., 1-2 mol%). |
| Inefficient Oxidative Addition | The C-F bond is strong. Use electron-rich ligands to enhance the electron density at the palladium center, facilitating oxidative addition. Higher reaction temperatures may be required. |
| Poor Reagent Quality | Boronic acids can degrade, and amines can be oxidized. Use fresh or purified reagents. For Suzuki couplings, consider using the more stable boronate esters.[1] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig) and solvent systems (e.g., dioxane/water, toluene (B28343), 2-MeTHF).[1] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause(s) | Mitigation Strategies |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen in the reaction mixture. Sub-optimal reaction temperature. | Thoroughly degas all solvents and reagents and maintain a positive inert gas pressure.[1] Consider lowering the reaction temperature. |
| Dehalogenation (Hydrodefluorination) | Presence of water or other protic impurities. Certain ligand/base combinations may promote this pathway. | Use anhydrous solvents and reagents. Screen alternative ligands and consider using a weaker base.[1] |
| Di-substituted Product in Mono-functionalization | Reaction time is too long, or an excess of the coupling partner is used. | Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Use a 1:1 stoichiometry of reactants. |
Data Presentation: Catalyst Systems for Cross-Coupling with Fluorinated Pyridines
Data presented below is for structurally similar fluorinated pyridines and should serve as a starting point for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ (2-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-110 | 12-24 | Varies |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | Good |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 2-MeTHF | 90 | 18 | Good |
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ | Toluene | 90-120 | 12-24 | Varies |
| Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | Dioxane | 100 | 16 | Good |
| Pd₂(dba)₃ (1) | BrettPhos (2) | NaOtBu | Toluene | 110 | 18 | Good |
Table 3: Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2-5) | CuI (3-10) | Et₃N | THF/Et₃N | RT - 60 | 4-16 | Varies |
| Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 80 | 12 | Good |
| PdCl₂(MeCN)₂ (2) | - (Copper-free) | Cs₂CO₃ | Dioxane | 100 | 24 | Moderate |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.). The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1). The reaction mixture is stirred and heated to the desired temperature (e.g., 80-110 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 1.5-2.0 equiv.). The tube is evacuated and backfilled with an inert gas three times. Add this compound (1.0 equiv.), the amine coupling partner (1.1-1.3 equiv.), and the anhydrous, degassed solvent (e.g., toluene or dioxane). The mixture is heated with stirring to the target temperature (e.g., 90-120 °C) until the starting material is consumed as indicated by TLC or LC-MS. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography.[1]
General Procedure for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (3-10 mol%). Add a degassed solvent mixture (e.g., THF/Et₃N). Add the terminal alkyne (1.1-1.2 equiv.) and stir the reaction at the desired temperature (room temperature to 80 °C). Monitor the reaction by TLC or LC-MS. Upon completion, the reaction mixture is worked up by filtering through celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Visualizations
References
Strategies to avoid di-substitution in reactions of 2,6-Difluoropyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to control selectivity and avoid di-substitution in nucleophilic aromatic substitution (SNAr) reactions involving 2,6-difluoropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve mono-substitution on this compound?
A1: The primary challenge arises from the electronic symmetry of this compound. The two fluorine atoms are located at electronically equivalent positions (ortho to the nitrogen atom). The pyridine (B92270) nitrogen acts as an electron-withdrawing group, activating both positions for nucleophilic attack.[1][2] Once the first substitution occurs, the resulting mono-substituted product can sometimes be even more reactive towards a second substitution than the original starting material, leading to the formation of a di-substituted by-product.
Q2: What are the primary strategies to favor mono-substitution over di-substitution?
A2: The main strategies revolve around controlling reaction kinetics and manipulating the electronic and steric properties of the substrate and nucleophile. Key approaches include:
-
Stoichiometric Control: Limiting the amount of the nucleophile used.
-
Reaction Condition Optimization: Lowering the temperature and reducing reaction time.
-
Use of Bulky Nucleophiles: Employing sterically hindered nucleophiles that slow down the second substitution.
-
Substrate Modification: Introducing a temporary directing group on the pyridine ring to differentiate the two fluorine atoms.[3]
Q3: How does the choice of nucleophile affect the mono- to di-substitution ratio?
A3: The nucleophile's reactivity and steric bulk are critical. Highly reactive, small nucleophiles (e.g., methoxide, ammonia) are more likely to lead to di-substitution. Conversely, bulkier nucleophiles (e.g., secondary amines, thiolates with large alkyl groups) can significantly improve selectivity for mono-substitution. After the first substitution, the bulky group can sterically hinder the approach of a second nucleophile to the remaining fluorine-bearing carbon.
Troubleshooting Guide
Problem: My reaction yields a high percentage of the di-substituted product.
-
Potential Cause 1: Excess Nucleophile. Using more than one equivalent of the nucleophile will drive the reaction towards di-substitution.
-
Solution: Carefully control the stoichiometry. Begin with 1.0 equivalent of the nucleophile. If di-substitution is still significant, try reducing the amount to 0.8-0.95 equivalents. This may leave some unreacted starting material but can substantially increase the yield of the desired mono-substituted product, which can be separated chromatographically.
-
Potential Cause 2: High Reaction Temperature or Long Reaction Time. SNAr reactions are often accelerated by heat.[4] However, prolonged exposure to high temperatures provides the energy needed to overcome the activation barrier for the second substitution.
-
Solution: Reduce the reaction temperature. Start the reaction at a low temperature (e.g., -78 °C or 0 °C) and allow it to warm slowly to room temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized.
Problem: The reaction is slow and incomplete, leaving significant unreacted this compound.
-
Potential Cause: Reaction conditions are too mild. While reducing temperature and nucleophile equivalents helps prevent di-substitution, it can also slow down the desired first substitution.
-
Solution:
-
Solvent Choice: Ensure you are using an appropriate polar aprotic solvent (e.g., THF, DMF, DMSO) that can stabilize the charged Meisenheimer intermediate formed during the reaction.[1]
-
Base Addition: If your nucleophile is an alcohol or thiol, addition of a non-nucleophilic base (e.g., NaH, K₂CO₃) is necessary to generate the more reactive alkoxide or thiolate in situ.
-
Gradual Temperature Increase: Instead of running the entire reaction at a very low temperature, consider a temperature gradient. Start cold and slowly increase the temperature until you observe a reasonable reaction rate.
-
Problem: I am unable to achieve selectivity with my specific nucleophile using standard methods.
-
Potential Cause: Your nucleophile may be too small and reactive for simple kinetic control to be effective.
-
Solution: Substrate Modification. A more advanced strategy involves temporarily introducing a bulky substituent at the C3 or C5 position of the pyridine ring. A bulky trialkylsilyl group, for instance, can sterically block the adjacent fluorine atom, forcing the nucleophile to attack the other, more accessible C-F bond.[3] This silyl (B83357) group can be removed in a subsequent step. This approach offers excellent regiocontrol but adds steps to the overall synthesis.
Data Presentation
The following table summarizes how reaction parameters can be adjusted to influence the product distribution in a typical SNAr reaction with this compound.
| Parameter | Condition for Mono-substitution | Condition for Di-substitution | Rationale |
| Nucleophile Equiv. | ≤ 1.0 | > 1.0 | Limits the availability of the nucleophile for the second reaction. |
| Temperature | Low (e.g., 0 °C to RT) | High (e.g., Reflux) | Provides kinetic control, favoring the lower activation energy of the first substitution. |
| Reaction Time | Short (Monitor closely) | Long | Minimizes the time for the second, slower substitution to occur. |
| Nucleophile Sterics | Bulky (e.g., diisopropylamine) | Small (e.g., ammonia) | Steric hindrance from the first substituent blocks the second attack. |
Visual Guides
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem [infoscience.epfl.ch]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Showdown: 2,6-Difluoropyridine vs. 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Among the vast array of heterocyclic scaffolds, halopyridines are workhorses in the construction of complex architectures. This guide provides a detailed comparison of the reactivity of two common dihalopyridines, 2,6-difluoropyridine and 2,6-dichloropyridine (B45657), with a focus on nucleophilic aromatic substitution (SNAr), a cornerstone of their synthetic utility.
The propensity of 2,6-dihalopyridines to undergo SNAr is dictated by the electron-deficient nature of the pyridine (B92270) ring, which is further amplified by the presence of two electron-withdrawing halogen atoms at the ortho-positions to the nitrogen. This electronic arrangement renders the C2 and C6 positions susceptible to attack by nucleophiles. The fundamental difference in reactivity between this compound and 2,6-dichloropyridine lies in the nature of the halogen leaving group.
The Decisive Role of the Halogen: Fluorine's Superiority in SNAr
In the context of nucleophilic aromatic substitution, fluoride (B91410) is a significantly better leaving group than chloride. This phenomenon, often termed the "element effect," is attributed to the high electronegativity of the fluorine atom. The strong electron-withdrawing inductive effect of fluorine polarizes the C-F bond and, more importantly, stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. This stabilization of the rate-determining transition state accelerates the overall reaction rate.
This inherent reactivity difference allows for more facile substitution on the fluorinated scaffold, often under milder reaction conditions, which can be advantageous for the synthesis of complex molecules with sensitive functional groups.
Quantitative Data Summary
The following table summarizes the expected relative reactivity and provides illustrative reaction conditions based on analogous systems.
| Feature | This compound | 2,6-Dichloropyridine |
| Relative Reactivity in SNAr | High | Moderate to Low |
| Leaving Group Ability | Excellent | Good |
| Typical Reaction Conditions | Milder (e.g., lower temperatures, weaker bases) | More Forcing (e.g., higher temperatures, stronger bases) |
| Illustrative Reaction Example | Facile displacement with amines or alkoxides at or slightly above room temperature. | Often requires elevated temperatures (e.g., >100°C) for similar transformations. |
Experimental Protocols
To empirically determine and compare the reactivity of this compound and 2,6-dichloropyridine, a competitive experiment or parallel reactions under identical conditions can be performed. Below is a detailed methodology for a representative SNAr reaction with a common nucleophile, piperidine (B6355638).
Objective: To compare the reactivity of this compound and 2,6-dichloropyridine in a nucleophilic aromatic substitution reaction with piperidine.
Materials:
-
This compound
-
2,6-Dichloropyridine
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates and developing system
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure for Parallel Reactions:
-
Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stir bars and reflux condensers, prepare the following reaction mixtures under an inert atmosphere (e.g., nitrogen or argon).
-
Flask A: Add this compound (1.0 mmol), piperidine (1.2 mmol), and potassium carbonate (2.0 mmol) to anhydrous DMSO (5 mL).
-
Flask B: Add 2,6-dichloropyridine (1.0 mmol), piperidine (1.2 mmol), and potassium carbonate (2.0 mmol) to anhydrous DMSO (5 mL).
-
-
Reaction Execution: Place both flasks in a preheated oil bath set to a specific temperature (e.g., 80°C). Stir the reactions vigorously.
-
Reaction Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by TLC. An aliquot of the reaction mixture can be spotted on a TLC plate to visualize the consumption of the starting material and the formation of the product.
-
Work-up (once the reaction in Flask A is complete, or after a set time for comparison):
-
Cool the reaction mixtures to room temperature.
-
Pour the contents of each flask into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts for each reaction, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis: Analyze the crude product mixtures by GC-MS to determine the conversion of the starting material and the yield of the 2-substituted piperidinylpyridine product in each reaction. The relative conversion rates and yields will provide a direct comparison of the reactivity.
Visualizing the Reaction Pathway and Workflow
To better understand the underlying principles and the practical steps involved, the following diagrams illustrate the SNAr mechanism and a typical experimental workflow.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on 2,6-dihalopyridines.
Caption: A typical experimental workflow for SNAr reactions.
References
A Comparative Guide to 1H and 19F NMR Analysis of Substituted Difluoropyridines
For researchers and professionals in drug development, the precise structural elucidation of fluorinated compounds is paramount. Substituted difluoropyridines, a common motif in medicinal chemistry, present unique challenges and opportunities for analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combined 1H and 19F approach, stands as a powerful tool for their characterization. This guide provides a comparative analysis of 1H and 19F NMR for various difluoropyridine isomers, supported by experimental data and detailed protocols.
The Power of Fluorine-19 in NMR
Fluorine-19 (19F) is a highly favorable nucleus for NMR spectroscopy. With a natural abundance of 100% and a high gyromagnetic ratio, its sensitivity is 83% that of protons, ensuring strong signal detection.[1][2] Furthermore, the 19F chemical shift range is significantly wider than that of 1H, spanning over 1300 ppm, which greatly reduces the likelihood of signal overlap, a common issue in complex 1H spectra.[2][3] This exquisite sensitivity of 19F chemical shifts to the local electronic environment makes it a powerful probe for molecular structure and interactions.[1]
Experimental Protocols
Accurate and reproducible NMR data acquisition relies on meticulous experimental procedures. Below are generalized protocols for the 1H and 19F NMR analysis of substituted difluoropyridines.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the substituted difluoropyridine and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4]
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of a suitable internal standard. The standard should have a simple spectrum that does not overlap with the analyte signals. For 19F qNMR, compounds like 4,4´-Difluorobenzophenone are often used. For 1H qNMR, maleic acid or 3,4,5-trichloropyridine (B1364703) can be employed.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
NMR Data Acquisition
Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
For 1H NMR:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse experiment (zg)
-
Temperature: 298 K
-
Spectral Width: Typically 0-12 ppm
-
Number of Scans: 16-64, depending on sample concentration
-
Relaxation Delay (d1): 1-5 seconds
For 19F NMR:
-
Spectrometer Frequency: 376 MHz (on a 400 MHz instrument)
-
Pulse Program: Standard single-pulse experiment, often with 1H decoupling
-
Temperature: 298 K
-
Spectral Width: A wide range, e.g., -50 to -180 ppm, adjusted based on the specific compound.
-
Number of Scans: 64-256
-
Relaxation Delay (d1): 1-5 seconds
-
Reference: CFCl3 is commonly used as an external standard (δ 0 ppm).[5]
2D NMR Experiments: For unambiguous assignment of proton and fluorine signals, two-dimensional correlation experiments are invaluable.
-
1H-19F HETCOR (Heteronuclear Correlation): This experiment correlates 1H and 19F nuclei that are coupled to each other, providing definitive assignments of which protons are in proximity to which fluorine atoms.[3][6][7]
-
1H-1H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
19F-19F COSY: Useful for identifying through-bond or through-space correlations between different fluorine nuclei.[3]
Data Processing
The acquired Free Induction Decays (FIDs) are processed using standard NMR software packages (e.g., TopSpin, Mnova, NMRPipe). Processing steps typically include Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.
Comparative Data of Difluoropyridine Isomers
The substitution pattern of fluorine atoms on the pyridine (B92270) ring significantly influences the 1H and 19F NMR spectra. The following tables summarize the reported NMR data for several difluoropyridine isomers. Note that chemical shifts can vary slightly depending on the solvent and concentration.[8]
Table 1: 1H NMR Data for Substituted Difluoropyridines
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 2,3-Difluoropyridine | H-4 | Data not available in search results | ||
| H-5 | Data not available in search results | |||
| H-6 | Data not available in search results | |||
| 2,5-Difluoropyridine | H-3 | Data from spectrum, precise values not listed[9] | ||
| H-4 | Data from spectrum, precise values not listed[9] | |||
| H-6 | Data from spectrum, precise values not listed[9] | |||
| 2,6-Difluoropyridine | H-3, H-5 | Data from spectrum, precise values not listed[10] | ||
| H-4 | Data from spectrum, precise values not listed[10] | |||
| 3,4-Difluoropyridine | H-2 | Data not available in search results | ||
| H-5 | Data not available in search results | |||
| H-6 | Data not available in search results | |||
| 3,5-Difluoropyridine | H-2, H-6 | Data not available in search results | ||
| H-4 | Data not available in search results |
Table 2: 19F NMR Data for Substituted Difluoropyridines (Solvent: CDCl3)
| Compound | Fluorine | Chemical Shift (δ, ppm) |
| 2,3-Difluoropyridine | F-2, F-3 | Data from spectrum, precise values not listed[11] |
| This compound | F-2, F-6 | Data from spectrum, precise values not listed[12] |
Visualizing NMR Analysis and Principles
Graphviz diagrams are used to illustrate the workflow of NMR experiments and the fundamental principles of spin-spin coupling.
Caption: General workflow for NMR analysis of difluoropyridines.
Caption: Spin-spin coupling in a difluoropyridine.
Performance Comparison: 1H vs. 19F NMR
-
Sensitivity and Clarity: While 1H NMR is highly sensitive, the large chemical shift dispersion of 19F NMR often provides simpler, more resolved spectra, especially in complex molecules or mixtures.[2] This is a significant advantage in identifying and quantifying fluorinated compounds without interference from background signals.[13]
-
Structural Information: Both techniques provide crucial structural information through chemical shifts and coupling constants. 1H NMR reveals the environment of the protons, while 19F NMR details the surroundings of the fluorine atoms. The magnitude of J-couplings (both JHF and JFF) is highly dependent on the number of intervening bonds and the dihedral angles, offering valuable insights into the molecule's connectivity and conformation.[1][14] Long-range 19F-19F couplings (over 4 or 5 bonds) are commonly observed and can provide additional structural constraints.[15]
-
Complementary Nature: The true power of NMR analysis for difluoropyridines lies in the combined use of 1H and 19F NMR, along with 2D correlation experiments. Techniques like 1H-19F HETCOR are essential for unambiguously linking the proton and fluorine signals, which is critical for a definitive structural assignment.[3][6][7] This multi-pronged approach mitigates the weaknesses of each individual technique.
Conclusion
The analysis of substituted difluoropyridines is significantly enhanced by a dual 1H and 19F NMR approach. While 1H NMR provides foundational data on the proton framework, 19F NMR offers superior signal dispersion and a sensitive, background-free window into the molecule's fluorinated regions. For researchers in drug discovery and development, leveraging both one- and two-dimensional NMR techniques is the most robust strategy for the unambiguous structural characterization and quantification of these important pharmaceutical building blocks. The detailed protocols and comparative data presented here serve as a valuable guide for achieving reliable and comprehensive results.
References
- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ckgas.com [ckgas.com]
- 9. 2,5-Difluoropyridine(84476-99-3) 1H NMR spectrum [chemicalbook.com]
- 10. This compound(1513-65-1) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Computational studies on the electronic structure of 2,6-Difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electronic structure of 2,6-difluoropyridine with its parent molecule, pyridine (B92270). The inclusion of fluorine atoms, the most electronegative element, into the pyridine ring significantly alters its electronic properties, which has profound implications for its use in medicinal chemistry and materials science. This document summarizes key experimental and computational data to offer a clear, objective comparison.
Data Presentation: Structural and Spectroscopic Comparison
The geometric parameters and vibrational frequencies of this compound and pyridine have been determined through a combination of experimental techniques and computational methods. The following tables present a comparison of these key quantitative data points.
Table 1: Comparison of Geometric Parameters
The introduction of two fluorine atoms at the 2 and 6 positions of the pyridine ring leads to noticeable changes in bond lengths and angles. These structural perturbations are a direct consequence of the strong electron-withdrawing inductive effect of the fluorine atoms. The data presented below is a compilation of experimental values and results from Density Functional Theory (DFT) calculations.
| Parameter | This compound (Experimental) | This compound (Calculated - MP2/cc-pVTZ)[1] | Pyridine (Experimental)[2] | Pyridine (Calculated - B3LYP/6-31G*)[1] |
| Bond Lengths (Å) | ||||
| C2-N1 | - | 1.328 | 1.338 | 1.338 |
| C6-N1 | - | 1.328 | 1.338 | 1.338 |
| C2-C3 | - | 1.382 | 1.394 | 1.396 |
| C5-C6 | - | 1.382 | 1.394 | 1.396 |
| C3-C4 | - | 1.389 | 1.394 | 1.393 |
| C4-C5 | - | 1.389 | 1.394 | 1.393 |
| C2-F | - | 1.353 | - | - |
| C6-F | - | 1.353 | - | - |
| Bond Angles (º) | ||||
| C6-N1-C2 | - | 117.2 | 116.7 | 116.9 |
| N1-C2-C3 | - | 124.3 | 123.9 | 123.8 |
| C2-C3-C4 | - | 118.9 | 118.5 | 118.4 |
| C3-C4-C5 | - | 118.2 | 118.1 | 118.5 |
| N1-C2-F | - | 116.1 | - | - |
| C3-C2-F | - | 119.6 | - | - |
Table 2: Comparison of Selected Vibrational Frequencies (cm⁻¹)
Vibrational spectroscopy provides a sensitive probe of the molecular force fields and bonding. The table below compares key experimental (FT-IR and Raman) and calculated vibrational frequencies for this compound and pyridine. The shifts in vibrational modes upon fluorination highlight the changes in the electronic distribution within the pyridine ring.
| Vibrational Mode | This compound (Experimental - IR)[1] | This compound (Calculated - B3LYP/6-311++G(d,p))[1] | Pyridine (Experimental - IR)[1] | Pyridine (Calculated - B3LYP/6-311++G(d,p))[1] |
| Ring Stretch | 1603 | 1608 | 1583 | 1598 |
| Ring Stretch | 1578 | 1581 | 1482 | 1485 |
| Ring Stretch | 1445 | 1448 | 1439 | 1445 |
| C-H in-plane bend | 1240 | 1242 | 1218 | 1225 |
| Ring Breathing | 823 | 825 | 992 | 1001 |
| C-F Stretch | 1290 | 1295 | - | - |
| C-H out-of-plane bend | 785 | 788 | 748 | 752 |
Table 3: Comparison of Electronic Transitions
The electronic transitions, typically studied by UV-Vis spectroscopy and Time-Dependent DFT (TD-DFT), reveal information about the excited states of the molecules. The fluorination is expected to influence the energies of the molecular orbitals and consequently the electronic transitions.
| Transition | This compound (Experimental)[1] | This compound (Calculated - TD-B3LYP)[1] | Pyridine (Experimental) | Pyridine (Calculated - TD-B3LYP) |
| S₀ → S₁ (π,π) | 37,820.2 cm⁻¹ | - | ~38,350 cm⁻¹ | - |
| S₀ → S₂ (n,π) | - | - | ~34,700 cm⁻¹ | - |
Experimental and Computational Protocols
Experimental Methodologies
-
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy : The vibrational spectra for this compound were recorded for liquid and vapor phases. For the FT-IR spectra, a Bruker Vertex 70 Fourier-transform spectrometer was utilized. The mid-infrared region was scanned using a globar light source, a KBr beamsplitter, and a deuterated lanthanum triglycine (B1329560) sulfate (B86663) (DLaTGS) detector. For the far-infrared region, a Mylar beamsplitter and a mercury cadmium telluride (MCT) detector were employed. The spectra were obtained with 1024 scans at a resolution of 0.5 cm⁻¹[1]. Raman spectra were also recorded to observe complementary vibrational modes.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : The electronic absorption spectrum of this compound was measured to determine the energy of the S₀ → S₁ (π,π*) electronic transition[1].
-
Gas-Phase Electron Diffraction (GED) : While not detailed for this compound in the provided search results, GED is a powerful technique for determining the precise gas-phase geometry of molecules. It involves scattering a beam of high-energy electrons off the molecules and analyzing the resulting diffraction pattern to deduce bond lengths and angles.
Computational Methodologies
-
Density Functional Theory (DFT) : The ground-state molecular structures and vibrational frequencies were calculated using DFT. For this compound, the B3LYP functional with the 6-311++G(d,p) basis set was used for vibrational frequency calculations[1]. For pyridine, similar levels of theory are commonly employed to provide a consistent comparison[1].
-
Ab Initio Calculations : For geometry optimization of this compound, ab initio calculations were performed at the second-order Møller-Plesset (MP2) level of theory with the cc-pVTZ basis set[1].
-
Time-Dependent Density Functional Theory (TD-DFT) : The electronic excited states and transition energies of this compound were computed using the TD-B3LYP method[1]. This approach is widely used to predict the UV-Vis spectra of organic molecules.
Visualization of the Research Workflow
The following diagram illustrates the synergistic workflow between experimental and computational approaches for elucidating the electronic structure of molecules like this compound.
Caption: Workflow for Electronic Structure Determination.
References
A Comparative Guide to Electrophilic Fluorination Reagents for Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into pyridine (B92270) scaffolds is a pivotal strategy in modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comparative analysis of common electrophilic fluorination reagents for pyridine synthesis, with a focus on objective performance comparison supported by experimental data.
Overview of Key Electrophilic Fluorination Reagents
The direct C-H fluorination of pyridines is a challenging transformation due to the electron-deficient nature of the pyridine ring. However, several powerful electrophilic fluorinating reagents have emerged as effective tools for this purpose. This guide will focus on three prominent reagents:
-
Selectfluor® (F-TEDA-BF₄): A highly reactive and versatile electrophilic fluorinating agent, known for its broad substrate scope.[1][2][3][4][5]
-
N-Fluorobenzenesulfonimide (NFSI): A stable, crystalline solid that serves as a milder alternative to Selectfluor®, often offering different selectivity.[6][7]
-
Silver(II) Fluoride (B91410) (AgF₂): A powerful reagent for the site-selective C-H fluorination of pyridines and diazines, particularly at the position adjacent to the nitrogen atom.[8][9][10][11][12][13][14][15]
Comparative Data of Fluorination Reagents
The following table summarizes the performance of these reagents in the fluorination of various pyridine derivatives. It is important to note that reaction conditions can significantly influence the outcome, and direct comparisons should be made with caution where conditions differ.
| Substrate | Reagent | Key Reaction Conditions | Product | Yield (%) | Reference |
| 2-Phenylpyridine (B120327) | AgF₂ | MeCN, 23-25 °C, 90 min | 2-Fluoro-6-phenylpyridine (B70266) | 79-81 | [8][12] |
| 2-Aminopyridines (various 4-substituted) | Selectfluor | CHCl₃/H₂O, rt | 3-Fluoro or 5-Fluoro derivatives | Good to High | [1] |
| Imidazo[1,2-a]pyridines | Selectfluor | CHCl₃/H₂O, DMAP | 3-Fluoro-imidazo[1,2-a]pyridines | Moderate to Good | [2] |
| 1,2-Dihydropyridines | Selectfluor | MeCN, 0 °C | 3-Fluoro-3,6-dihydropyridines | Not specified | [3][4][5] |
| (Boc-protected) Betahistine | AgF₂ | Not specified | 2-Fluoro derivative | 98 | [10][13] |
| Quinoline | NFSI | Et₃SiH, TFA, Visible light, CH₂Cl₂ | 4-Fluoroquinoline | Low (initially) | [6] |
| N-protected Pyridone Derivatives | NFSI | MeCN, 60 °C | C5-Fluorinated products | Moderate | [7] |
| 3-Bromo-4-nitropyridine N-oxide | TBAF (nucleophilic) | DMSO, 25 °C, 5 min | 3-Fluoro-4-nitropyridine N-oxide | 37 | [16] |
Experimental Protocols
General Procedure for C-H Fluorination of 2-Phenylpyridine using AgF₂[8][12]
-
Preparation: To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, add anhydrous acetonitrile (B52724) (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).
-
Reaction Setup: Fit the flask with a rubber septum, nitrogen inlet, and a thermocouple. Place the flask in an ambient temperature water bath (22-23 °C).
-
Reagent Addition: Weigh silver(II) fluoride (19.7 g, 135 mmol, 3.00 equiv) in a glass vial and add it to the reaction flask in one portion.
-
Reaction Monitoring: Stir the reaction mixture at 700-900 rpm. The reaction progress can be monitored by TLC (95:5 hexanes:ethyl acetate). The black AgF₂ is consumed as yellow AgF is formed.
-
Workup: After 90 minutes, filter the reaction mixture over Celite (50 g, wetted with MeCN). Concentrate the filtrate on a rotary evaporator.
-
Extraction: Shake the residue with a mixture of MTBE (100 mL) and 1M HCl (50 mL). Filter to remove silver salts, rinsing with MTBE (50 mL). Separate the layers of the filtrate, wash the organic layer with saturated aqueous NaCl (50 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash chromatography on silica (B1680970) gel (95:5 heptane/EtOAc) to afford 2-fluoro-6-phenylpyridine as a colorless oil.
General Procedure for Fluorination of 2-Aminopyridines using Selectfluor®[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve the substituted 2-aminopyridine (B139424) in a mixture of chloroform (B151607) and water.
-
Reagent Addition: Add Selectfluor® to the biphasic mixture.
-
Reaction: Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, separate the organic layer. Wash with water and brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated 2-aminopyridine.
General Procedure for Fluorination of N-Protected Pyridone Derivatives using NFSI[7]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-protected pyridone derivative in anhydrous acetonitrile.
-
Reagent Addition: Add N-Fluorobenzenesulfonimide (NFSI) to the solution.
-
Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the reaction by TLC.
-
Workup and Purification: After completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the C5-fluorinated product.
Visualization of Experimental and Logical Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2015013715A2 - C-h fluorination of heterocycles with silver (ii) fluoride - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. | Sigma-Aldrich [sigmaaldrich.com]
- 15. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and LC-MS Validation of 2,3,6-Trisubstituted Pyridines
For researchers, scientists, and professionals in drug development, the efficient synthesis and reliable validation of novel compounds are paramount. This guide provides an objective comparison of synthetic methodologies for 2,3,6-trisubstituted pyridines and details the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for their validation, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes for 2,3,6-Trisubstituted Pyridines
The synthesis of polysubstituted pyridines is a cornerstone of medicinal chemistry due to their prevalence in pharmaceuticals.[1][2] Various methods have been developed, ranging from classical multi-component reactions to modern transition-metal-catalyzed cross-couplings.[1] The choice of a synthetic route often depends on the desired substitution pattern, functional group tolerance, and scalability.
Table 1: Comparison of Selected Synthetic Methods for Polysubstituted Pyridines
| Synthetic Method | General Description | Typical Yields | Key Advantages | Key Limitations |
| Hantzsch Synthesis | A multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (e.g., ammonia).[1][3] | 60-90% | Operational simplicity, use of readily available starting materials.[1] | Often produces dihydropyridine (B1217469) intermediates requiring a subsequent oxidation step; less effective for unsymmetrically substituted pyridines.[1] |
| Kröhnke Synthesis | Involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate.[1][4] | 50-85% | Good for synthesizing a variety of substituted pyridines.[4] | Requires pre-functionalized starting materials.[3] |
| Metal-Free [3+3] Annulation | A facile and efficient approach involving the reaction between β-enaminonitriles and β,β-dichloromethyl peroxides.[5][6] | 64-78% | Mild reaction conditions, broad substrate scope, excellent functional group tolerance, avoids transition metal catalysts.[6] | May require specific peroxide reagents. |
| Palladium-Catalyzed Synthesis | Utilizes a Pd(II)-catalyzed C-regioselective 1,4-addition to vinylketones, followed by a Pd(0)-catalyzed transformation.[7] | 73% (for a specific example) | Effective, scalable, and practical access to previously unknown 2,3,6-trisubstituted pyridines.[7] | Requires a metal catalyst and specific reaction conditions (e.g., presence of H2 and air).[7] |
| Copper-Catalyzed Three-Component Reaction | Involves the reaction of 3-bromopropenals, benzoylacetonitriles, and ammonium acetate.[5] | Good functional group tolerance | Provides convenient routes to 2,3,6-trisubstituted pyridines.[5] | Requires a metal catalyst. |
Experimental Protocols
Synthesis of 2,3,6-Trisubstituted Pyridines via Metal-Free [3+3] Annulation
This protocol is adapted from a method demonstrating a facile and efficient metal-free synthesis of polysubstituted pyridines.[6]
Materials:
-
β,β-dichloromethyl peroxide derivative (0.2 mmol)
-
β-enaminonitrile (0.4 mmol)
-
Potassium hydroxide (B78521) (KOH) (0.6 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO) (2.0 mL)
-
Ethyl acetate
-
Petroleum ether
-
Schlenk tube
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a Schlenk tube, add KOH (0.6 mmol), the β-enaminonitrile (0.4 mmol), the β,β-dichloromethyl peroxide (0.2 mmol), and DMSO (2.0 mL) at room temperature.
-
Stir the resulting solution for 5 hours at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under vacuum.
-
Purify the residue by flash column chromatography on silica gel using an eluent of ethyl acetate/petroleum ether to yield the desired polysubstituted pyridine (B92270).[6]
LC-MS Validation Protocol for 2,3,6-Trisubstituted Pyridines
This protocol outlines a general procedure for the validation of the synthesized compounds using LC-MS, a powerful technique for the identification and quantification of small molecules.[8][9][10]
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
MS System: A mass spectrometer, such as a triple quadrupole (QqQ) for quantitative analysis or a high-resolution mass spectrometer (e.g., Q-TOF) for accurate mass determination.[8]
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid is commonly used.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for small molecules.
Validation Parameters: The validation of the LC-MS method should assess the following parameters:[10][11]
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[10]
-
Linearity: The response of the method should be directly proportional to the concentration of the analyte over a given range.[10]
-
Accuracy: The closeness of the measured value to the true value.[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Sample Preparation:
-
Prepare a stock solution of the synthesized 2,3,6-trisubstituted pyridine in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
For reaction monitoring, dilute a small aliquot of the crude reaction mixture in a suitable solvent.
Data Analysis:
-
Acquire data for the calibration standards, QC samples, and any unknown samples.
-
Generate a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating from the calibration curve.
-
Confirm the identity of the synthesized compound by comparing its mass spectrum (including isotopic pattern) with the theoretical values.
Visualizing the Workflow
// Nodes Start [label="Starting Materials\n(β-enaminonitrile, β,β-dichloromethyl peroxide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Metal-Free\n[3+3] Annulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Reaction Work-up\n(Solvent Evaporation)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Pure 2,3,6-trisubstituted\nPyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Reaction [label="DMSO, KOH"]; Reaction -> Workup; Workup -> Purification; Purification -> Product; } DOT Caption: General workflow for the synthesis of 2,3,6-trisubstituted pyridines.
// Nodes SamplePrep [label="Sample Preparation\n(Dilution, Standard Preparation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC_Separation [label="LC Separation\n(Reversed-Phase Column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS_Detection [label="MS Detection\n(ESI, Mass Analysis)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(Quantification, Confirmation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Validation_Report [label="Validation Report", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges SamplePrep -> LC_Separation; LC_Separation -> MS_Detection; MS_Detection -> Data_Analysis; Data_Analysis -> Validation_Report; } DOT Caption: Logical flow of the LC-MS validation process for synthesized compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. resolian.com [resolian.com]
- 11. m.youtube.com [m.youtube.com]
Unveiling Molecular Interactions: A Comparative Guide to Ab Initio Studies of 2,6-Difluoropyridine
For researchers, scientists, and professionals in drug development, understanding the nuanced non-covalent interactions of molecules like 2,6-difluoropyridine is paramount for rational drug design and materials science. This guide provides a comparative overview of ab initio computational methods used to study these interactions, supported by synthesized data from the literature and generalized experimental protocols.
This compound, with its electron-deficient aromatic ring and electronegative fluorine atoms, serves as a versatile building block, participating in a range of non-covalent interactions including hydrogen bonding, halogen bonding, and π-stacking. The accurate theoretical description of these interactions is crucial for predicting molecular recognition, crystal packing, and biological activity. This guide delves into the performance of various ab initio methods in characterizing these interactions, offering a valuable resource for selecting the appropriate computational strategy.
Performance of Ab Initio Methods: A Comparative Analysis
The choice of computational method significantly impacts the accuracy of predicted interaction energies and geometries. High-level methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are often considered the "gold standard" for non-covalent interactions but are computationally expensive. Møller-Plesset perturbation theory (MP2) and various Density Functional Theory (DFT) functionals offer a compromise between accuracy and computational cost.
Below is a summary of the performance of different ab initio methods for various types of non-covalent interactions involving this compound and similar fluorinated aromatic systems. The interaction energies are typically corrected for basis set superposition error (BSSE).
| Interaction Type | Interacting Partner (Example) | Method | Typical Interaction Energy (kcal/mol) | Key Findings & Recommendations |
| Hydrogen Bonding | Water, Ammonia | CCSD(T) | -3.0 to -6.0 | Provides benchmark accuracy. |
| MP2 | -3.2 to -6.5 | Tends to slightly overestimate interaction energies compared to CCSD(T).[1] | ||
| DFT (e.g., B3LYP-D3) | -2.8 to -5.8 | Performance is highly dependent on the functional and inclusion of dispersion corrections.[1] | ||
| HF | -1.5 to -3.5 | Generally underestimates interaction energies as it neglects electron correlation. | ||
| Halogen Bonding | Lewis Bases (e.g., Ammonia, Formaldehyde) | CCSD(T) | -2.0 to -5.0 | Considered the reference method for accurate halogen bond energies.[2] |
| MP2 | -2.5 to -5.5 | Often overestimates the strength of halogen bonds.[2][3] | ||
| DFT (e.g., M06-2X, ωB97X-D) | -1.8 to -4.8 | Functionals specifically parameterized for non-covalent interactions perform well.[2] | ||
| HF | -0.5 to -2.0 | Fails to capture the dispersion component of halogen bonding. | ||
| π-Stacking | Benzene, Pyridine | CCSD(T) | -1.5 to -3.0 | Crucial for accurate description of dispersion-dominated stacking interactions.[4][5] |
| MP2 | -2.0 to -4.0 | Known to significantly overestimate π-stacking energies.[1][6] | ||
| DFT with Dispersion Correction (e.g., B3LYP-D3) | -1.4 to -2.8 | Inclusion of dispersion corrections (like -D3) is essential for reasonable results.[6] | ||
| HF | Repulsive or weakly attractive | Unable to describe the attractive nature of π-stacking. |
Experimental Protocols for Studying Non-Covalent Interactions
While computational methods provide invaluable insights, experimental validation is crucial. Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are powerful techniques for probing non-covalent interactions in solution.
NMR Titration for Measuring Weak Binding Affinity
Principle: This method relies on monitoring the change in the chemical shift of a proton or another nucleus upon the addition of a binding partner. The magnitude of the chemical shift perturbation is related to the strength of the interaction and can be used to determine the association constant (Ka) and dissociation constant (Kd).
Generalized Protocol:
-
Sample Preparation: Prepare a stock solution of this compound (the substrate) at a known concentration (typically in the low mM range) in a suitable deuterated solvent. Prepare a concentrated stock solution of the interacting partner (the titrant).
-
Initial Spectrum: Record a high-resolution 1D ¹H NMR spectrum of the this compound solution.
-
Titration: Add small aliquots of the titrant stock solution to the NMR tube containing the this compound solution.
-
Spectral Acquisition: After each addition, thoroughly mix the solution and record a new ¹H NMR spectrum.
-
Data Analysis: Monitor the chemical shift changes of specific protons on the this compound molecule. Plot the change in chemical shift (Δδ) as a function of the titrant concentration.
-
Binding Isotherm Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to extract the association constant (Ka).
Raman Spectroscopy for Probing Hydrogen and Halogen Bonding
Principle: Raman spectroscopy detects the vibrational modes of molecules. The formation of a hydrogen or halogen bond perturbs the vibrational frequencies of the participating functional groups. By analyzing the shifts in the Raman bands, one can gain information about the nature and strength of the interaction.
Generalized Protocol:
-
Sample Preparation: Prepare solutions of this compound and the interacting partner at various concentrations in a solvent that has a minimal Raman signal in the region of interest.
-
Reference Spectra: Record the Raman spectrum of the pure solvent, pure this compound, and the pure interacting partner.
-
Acquisition of Spectra of Mixtures: Record the Raman spectra of the mixtures with varying molar ratios of this compound and the interacting partner.
-
Spectral Analysis: Subtract the solvent spectrum from the spectra of the solutions to isolate the signals of the interacting species.
-
Peak Analysis: Analyze the changes in the position, intensity, and width of the vibrational bands of this compound (e.g., ring breathing modes) and the interacting partner (e.g., O-H or N-H stretching modes for hydrogen bonding). A shift to lower frequency (red shift) in the X-H stretching band is indicative of hydrogen bond formation.[7]
-
Quantitative Analysis: In some cases, the intensity of new or shifted bands can be used to quantify the extent of complex formation.
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for an ab initio study of non-covalent interactions involving this compound.
Caption: A flowchart illustrating the typical steps involved in an ab initio computational study of non-covalent interactions.
Logical Relationships in Interaction Analysis
The following diagram illustrates the logical relationships between different computational analysis techniques used to characterize non-covalent interactions.
Caption: A diagram showing the relationship between the primary computational output and various analysis methods for characterizing non-covalent interactions.
References
- 1. MP2 or dispersion-corrected DFT-functionals? / Quantum Chemistry / Multiwfn forum [sobereva.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. webhome.weizmann.ac.il [webhome.weizmann.ac.il]
- 5. arxiv.org [arxiv.org]
- 6. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Catalytic Systems for C-H Functionalization of Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of carbon-hydrogen (C-H) bonds in fluoropyridines is a critical endeavor in modern medicinal chemistry and materials science. The introduction of fluorine atoms into pyridine (B92270) rings significantly modulates their physicochemical and biological properties, making these motifs highly valuable in drug design and functional materials. This guide provides a comprehensive comparison of prominent catalytic systems for the C-H functionalization of fluoropyridines, with a focus on palladium, iridium, rhodium, and photoredox catalysis. We present quantitative data from recent literature, detailed experimental protocols, and visualizations to aid in the selection of the optimal catalytic system for your research needs.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the performance of different catalytic systems for various C-H functionalization reactions of fluoropyridines.
Table 1: Palladium-Catalyzed C-H Arylation of Fluoropyridines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity | Ref. |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₂CO₃ | Isopropyl acetate (B1210297) | 120 | 16-24 | up to 90 | Ortho to directing group | [1][2] |
| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Dioxane | 120 | 24 | 75-85 | Ortho to directing group | |
| [Pd(µ-Cl)(crotyl)]₂ | RuPhos | K₃PO₄ | t-AmylOH | 110 | 12 | 80-95 | Ortho to directing group |
Table 2: Iridium-Catalyzed C-H Borylation of Fluoropyridines
| Catalyst System | Ligand | Boron Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity | Ref. |
| [Ir(cod)OMe]₂ (1.5 mol%) | dtbpy (3 mol%) | B₂pin₂ | Neat | 80-100 | 12-24 | 82-99 | Sterically governed | [3][4][5] |
| [Ir(cod)Cl]₂ | 3,4,7,8-Me₄-phen | HBpin | Neat | 80 | 1-16 | Good to excellent | Sterically governed | [3] |
| [Ir(cod)OMe]₂ | Terpyridine-type | B₂pin₂ | THF | 80 | 24 | High | Ortho to F | [6] |
Table 3: Rhodium-Catalyzed C-H Functionalization of Fluoropyridines
| Catalyst System | Additive | Coupling Partner | Solvent | Temp. (°C) | Time (h) | Yield (%) | Transformation | Ref. |
| [CpRhCl₂]₂ (2.5 mol%) | AgSbF₆ (10 mol%) | Alkyne | DCE | 100 | 12 | 70-90 | Annulation | [7] |
| --INVALID-LINK--₂ | Cu(OAc)₂ | Alkyne | t-BuOH | 120 | 24 | 65-85 | Alkenylation | |
| [Cp*RhCl₂]₂ | AgOAc | Hydrazone/Alkyne | THF | 140 (MW) | 1 | Good | Annulation | [8] |
Table 4: Photoredox-Catalyzed C-H Functionalization of Fluoropyridines
| Photocatalyst | Reagent | Light Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Transformation | Ref. |
| Ru(bpy)₃Cl₂ | Aryldiazonium salt | Blue LED | MeCN | RT | 12 | 57-87 | Arylation | [9] |
| fac-Ir(ppy)₃ | CF₃SO₂Cl | Household bulb | MeCN | RT | 0.5 | Moderate to excellent | Trifluoromethylation | [10] |
| Organic Dye | [¹⁸F]F⁻ | Blue LED | MeCN | RT | 1 | Good RCY | Radiofluorination | [11] |
Experimental Protocols
Detailed methodologies for key C-H functionalization reactions are provided below.
Protocol 1: Palladium-Catalyzed C-H Arylation of a Fluoropyridine
Materials:
-
Fluoropyridine derivative (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous isopropyl acetate
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the fluoropyridine derivative, aryl halide, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous isopropyl acetate via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Iridium-Catalyzed C-H Borylation of a CF₃-Substituted Pyridine
Materials:
-
CF₃-substituted pyridine (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[Ir(cod)OMe]₂ (1.5 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3 mol%)
-
Schlenk flask
-
Inert atmosphere (Nitrogen)
Procedure:
-
In a nitrogen-filled glovebox, add the CF₃-substituted pyridine, B₂pin₂, [Ir(cod)OMe]₂, and dtbpy to a Schlenk flask equipped with a stir bar.[3]
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 80-100 °C with stirring for 12-24 hours.[3]
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
The crude product can be directly purified by flash column chromatography on silica gel.
Protocol 3: Rhodium-Catalyzed C-H Annulation of a Fluoropyridone
Materials:
-
Fluoropyridone derivative (1.0 equiv)
-
Alkyne (1.5 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Schlenk tube
-
Inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the fluoropyridone derivative, [Cp*RhCl₂]₂, and AgSbF₆.[7]
-
Add anhydrous DCE, followed by the alkyne.[7]
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 4: Photoredox-Catalyzed C-H Trifluoromethylation of a Fluoropyridine
Materials:
-
Fluoropyridine derivative (1.0 equiv)
-
CF₃SO₂Cl (1.5 equiv)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Schlenk tube or vial
-
Visible light source (e.g., blue LED)
Procedure:
-
To a Schlenk tube, add the fluoropyridine derivative and fac-Ir(ppy)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous MeCN and CF₃SO₂Cl via syringe.
-
Place the reaction vessel in front of a blue LED light source and stir at room temperature.
-
Monitor the reaction for 30 minutes to a few hours.[10]
-
Upon completion, remove the light source.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Mandatory Visualization
The following diagrams illustrate key aspects of the catalytic C-H functionalization of fluoropyridines.
Caption: General experimental workflow for catalytic C-H functionalization.
Caption: Comparison of catalytic systems for C-H functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iridium-Catalyzed C-H Borylation of CF3-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Annulation of Hydrazones and Alkynes via Rhodium(III)-Catalyzed Dual C–H Activation: Synthesis of Pyrrolopyridazines and Azolopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Direct arene C-H fluorination with 18F− via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Ionization Energies of Difluoropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the influence of fluorine substitution patterns on the electronic properties of the pyridine (B92270) ring.
The strategic placement of fluorine atoms on a pyridine ring significantly modulates its electronic properties, a feature of paramount importance in the rational design of novel pharmaceuticals and functional materials. One of the key electronic parameters influenced by fluorination is the ionization energy, which is the minimum energy required to remove an electron from a molecule. This guide provides a comprehensive comparison of the adiabatic ionization energies (AIE) for the six isomers of difluoropyridine, supported by experimental data and an overview of the methodologies used for their determination.
Comparative Analysis of Ionization Energies
The adiabatic ionization energy is a critical descriptor of a molecule's reactivity and electronic stability. In the case of difluoropyridine isomers, the position of the two fluorine atoms on the pyridine ring leads to distinct electronic environments and, consequently, different ionization energies. The experimental and theoretical AIEs for the six isomers are summarized in the table below.
| Isomer | Experimental Adiabatic Ionization Energy (eV) | Theoretical Adiabatic Ionization Energy (eV) |
| 2,3-Difluoropyridine (B50371) | 9.6958 ± 0.0004[1] | Data not available in search results |
| 2,4-Difluoropyridine | Precise value not available in search results | Data not available in search results |
| 2,5-Difluoropyridine (B1303130) | 9.64 (approximately, converted from 77760 cm⁻¹)[2] | Data not available in search results |
| 2,6-Difluoropyridine | 9.7160 ± 0.0004 | Data not available in search results |
| 3,4-Difluoropyridine | Data not available in search results | Data not available in search results |
| 3,5-Difluoropyridine | Data not available in search results | Data not available in search results |
Note: The experimental value for 2,5-difluoropyridine was converted from the reported value in wavenumbers (cm⁻¹). Further literature would be needed to provide a comprehensive set of theoretical values.
The available experimental data reveals a narrow range of ionization energies among the measured isomers, highlighting the subtle yet significant influence of the fluorine atoms' positions. For instance, the ionization energy of 2,3-difluoropyridine is slightly lower than that of this compound. This is attributed to the weaker hyperconjugative stabilization of the highest occupied molecular orbital (HOMO) by the meta-fluorine in the 2,3-isomer[1]. Conversely, the two ortho-fluorine substituents in this compound significantly stabilize the nonbonding orbital[1]. The ionization energy of 2,5-difluoropyridine is noted to be lower than other isomers due to reduced stabilization of the HOMO by the meta-substituted fluorine atom[2].
Experimental Protocols
The primary experimental technique used to determine the precise adiabatic ionization energies of difluoropyridine isomers is Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) Spectroscopy .
VUV-MATI Spectroscopy: A Detailed Methodology
VUV-MATI spectroscopy is a high-resolution technique that provides detailed information about the electronic and vibrational structure of molecular cations. The general experimental workflow is as follows:
-
Sample Introduction: The difluoropyridine sample is seeded in a carrier gas (e.g., Argon) and introduced into a high-vacuum chamber via a pulsed supersonic jet. This process cools the molecules to a very low temperature, simplifying the resulting spectrum.
-
Photoexcitation: The cooled molecules are intersected by a tunable vacuum ultraviolet (VUV) laser beam. The VUV radiation excites the molecules to high-lying Rydberg states, which are energetically just below the ionization threshold.
-
Pulsed Field Ionization: A delayed, pulsed electric field is applied to the excited molecules. This field is strong enough to ionize the molecules in the high Rydberg states but not the unexcited molecules. This process selectively generates ions with near-zero kinetic energy.
-
Mass Analysis: The generated ions are then accelerated into a time-of-flight (TOF) mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Spectrum Generation: The ion signal is recorded as a function of the VUV laser wavelength, producing the VUV-MATI spectrum. The onset of the ion signal corresponds to the adiabatic ionization energy.
The high resolution of this technique allows for the observation of vibrational fine structure in the spectrum, providing insights into the geometry and vibrational frequencies of the molecular cation.
Logical Relationships in Ionization Energy Determination
The determination and analysis of the ionization energies of difluoropyridine isomers involve a logical workflow that integrates experimental measurements with theoretical calculations.
Caption: Workflow for the analysis of difluoropyridine ionization energies.
This diagram illustrates the synergy between experimental VUV-MATI spectroscopy and theoretical quantum chemical calculations. The experimental setup provides precise ionization energy values, while theoretical modeling and spectral simulations, such as Franck-Condon analysis, are crucial for interpreting the experimental spectra and understanding the underlying electronic and structural changes upon ionization. The comparison of experimental and theoretical results allows for a robust analysis of how the position of fluorine atoms influences the electronic properties of the pyridine ring.
References
A Comparative Guide to the Synthesis of Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a comparative overview of synthetic routes to various key fluorinated heterocycles, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in selecting the most suitable methods for their specific needs.
Fluorinated Pyridines
Fluorinated pyridine (B92270) moieties are present in numerous pharmaceuticals and agrochemicals. Their synthesis has been approached through various strategies, including dearomatization-hydrogenation, C-H functionalization, and electrophilic fluorination.
Comparative Data for the Synthesis of Fluorinated Pyridines
| Method/Substrate | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Hydrogenation of fluoropyridines | Pd(OH)₂/C, aq. HCl | MeOH | RT | 16 h | 67-95 | [1][2] |
| Rh(III)-Catalyzed C-H Functionalization of α-fluoro-α,β-unsaturated oximes and alkynes | [Cp*RhCl₂]₂, AgSbF₆, NaOAc | DCE | 80 | 1-12 h | 51-91 | [3] |
| Electrophilic Fluorination of 1,2-Dihydropyridines | Selectfluor® | Acetonitrile | 0 | - | 72-91 | [4][5] |
| Dearomatization-Hydrogenation of fluoropyridines | Rhodium catalyst | - | - | - | - | [6] |
Key Experimental Protocols
Protocol 1: Heterogeneous Hydrogenation of Fluoropyridines [1][2]
This protocol describes a robust method for the cis-selective hydrogenation of fluoropyridines to access (multi)fluorinated piperidines.
-
Materials: Fluoropyridine substrate, Pd(OH)₂ on carbon (20 wt%), aqueous HCl, Methanol.
-
Procedure:
-
To a solution of the fluoropyridine in methanol, add Pd(OH)₂ on carbon and aqueous HCl.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 50 bar) at room temperature for 16 hours.
-
After the reaction, the catalyst is filtered off.
-
The volatile fluorinated piperidine (B6355638) can be trapped by the addition of a protecting group precursor (e.g., trifluoroacetic anhydride) before concentration.
-
Purification is typically achieved by column chromatography.
-
Protocol 2: Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines [3]
This method provides a one-step synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes via C-H functionalization.
-
Materials: α-Fluoro-α,β-unsaturated oxime, alkyne, [Cp*RhCl₂]₂ (catalyst), AgSbF₆ (co-catalyst), NaOAc (base), 1,2-dichloroethane (B1671644) (DCE).
-
Procedure:
-
In a glovebox, combine the α-fluoro-α,β-unsaturated oxime, alkyne, [Cp*RhCl₂]₂, AgSbF₆, and NaOAc in DCE.
-
The reaction mixture is stirred at 80 °C for 1-12 hours.
-
The reaction can be monitored by ¹⁹F NMR.
-
Upon completion, the mixture is cooled, filtered, and concentrated.
-
The crude product is purified by column chromatography. Note: This reaction can also be set up on the benchtop in air with minimal impact on yield or reaction time for certain substrates.
-
Synthetic Pathway Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2,6-Difluoropyridine
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 2,6-Difluoropyridine in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel and the integrity of your research.
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] Understanding and mitigating these risks through proper personal protective equipment (PPE), handling procedures, and disposal methods is paramount.
Essential Safety Information at a Glance
For quick reference, the following table summarizes the key physical, chemical, and safety data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃F₂N | [3][5] |
| Molecular Weight | 115.08 g/mol | [3][5][6] |
| Appearance | Colorless to reddish-violet liquid | [2][5] |
| Boiling Point | 124.5 °C / 256.1 °F @ 743 mmHg | [2][6][7] |
| Flash Point | 33 °C / 91.4 °F (closed cup) | [2][6] |
| Density | 1.268 g/mL at 25 °C | [6][7] |
| Signal Word | Warning | [1][2][4][8] |
| Hazard Statements | H226, H315, H319, H335 | [1][3][6] |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][4][8] Keep away from heat, sparks, open flames, and other ignition sources.[1][2][4][8] The storage area should be locked.[1][4][8]
-
Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first line of defense. The following table details the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1] |
| Skin/Body | Flame-retardant and impervious lab coat or clothing. | To protect against skin contact and in case of fire.[1] |
| Hands | Chemical-resistant gloves (e.g., neoprene, butyl rubber, nitrile). | To prevent skin irritation upon contact.[1][5][9] |
| Respiratory | Use in a well-ventilated area or with a full-face respirator. | To avoid inhalation of vapors which may cause respiratory irritation. A respirator with a type ABEK (EN14387) filter is recommended if exposure limits are exceeded.[1][5][6] |
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5][10]
-
Preventing Ignition: Use non-sparking tools and explosion-proof equipment.[1][2][10] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][2][4][8]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2][8] Do not eat, drink, or smoke in the laboratory.
-
Clothing: Contaminated clothing should be removed immediately and washed before reuse.[1][2][4]
Spill Response
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Notify personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using fume hoods to vent vapors outside.[11]
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1][10][11]
-
Containment: For minor spills (typically less than 1 liter), use a spill kit with inert absorbent material (e.g., sand, earth, vermiculite) to contain the spill.[11][12] Do not use combustible materials.
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection.
-
Carefully collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste.[11]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills: For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound is classified as a flammable liquid and hazardous waste.
-
Containerization: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, lab coats) in a designated, properly labeled, and sealed container. The label should clearly indicate "Hazardous Waste" and list the contents.[11]
-
Disposal Route: Dispose of the contents and container through an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][4][8] Do not empty into drains.[2][8][12][13]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely managing this compound within a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound(1513-65-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. This compound 99 1513-65-1 [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. louisville.edu [louisville.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
